(Rac)-Cotinine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
183.26 g/mol |
IUPAC Name |
5-(2,4,5,6-tetradeuterio-3-pyridinyl)-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3,2D,3D,6D,7D |
InChI Key |
UIKROCXWUNQSPJ-QLEDRMQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Cotinine-d7: A Technical Guide for Researchers in Drug Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scientific applications of (Rac)-Cotinine-d7, a deuterated analog of cotinine (B1669453), the primary metabolite of nicotine (B1678760). Its principal role in scientific research is as an internal standard for the highly accurate quantification of nicotine and its metabolites in complex biological matrices. Furthermore, its use as a tracer in pharmacokinetic studies allows for the precise investigation of the absorption, distribution, metabolism, and excretion (ADME) of nicotine.
Core Applications of this compound
This compound is an indispensable tool in the fields of toxicology, clinical chemistry, and pharmaceutical research for the following key applications:
-
Internal Standard in Quantitative Bioanalysis: The most prevalent use of this compound is as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Because it has nearly identical chemical and physical properties to endogenous cotinine but a different mass, it can be added to biological samples at a known concentration before sample preparation. This allows for the correction of analyte loss during extraction and instrumental variability, leading to highly accurate and precise quantification of nicotine and its metabolites.[1][2]
-
Tracer in Pharmacokinetic Studies: Deuterium-labeled compounds like this compound are utilized as tracers to study the metabolic fate of drugs. By administering a known amount of the labeled compound, researchers can differentiate it from the endogenously produced metabolite, enabling detailed investigation of metabolic pathways and the determination of key pharmacokinetic parameters such as clearance and half-life.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies that have employed deuterated cotinine as an internal standard for the analysis of nicotine and its metabolites.
Table 1: Analytical Method Parameters for Nicotine and Cotinine Quantification Using Deuterated Internal Standards
| Analyte(s) | Internal Standard | Matrix | Analytical Method | Linear Range | Limit of Quantification (LOQ) | Reference |
| Nicotine, Cotinine | Nicotine-d4, Cotinine-d3 | Rat Plasma | LC-MS/MS | 1 - 500 ng/mL | 1 ng/mL | |
| Cotinine | Cotinine-d3 | Human Plasma | LC-MS/MS | 0.5 - 1,000 ng/mL | 0.20 ng/mL | |
| Nicotine, Cotinine | Deuterium-labelled nicotine and cotinine | Plasma/Serum | GC-MS | Up to 1000 µg/L | 1 µg/L (SPE), 5-10 µg/L (LLE) | |
| Nicotine, Cotinine, 3-OH-Cotinine | Cotinine-d3 | Urine | LC-MS/MS | 1 - 1000 ng/mL (Nicotine, Cotinine), 10 - 1000 ng/mL (3-OH-Cotinine) | 1 ng/mL (Nicotine, Cotinine), 10 ng/mL (3-OH-Cotinine) | |
| Nicotine, Cotinine | 6-methyl nicotine (IS for Nicotine) | Urine | GC-MS | 1 - 100 ng/mL (Nicotine), 50 - 1000 ng/mL (Cotinine) | 0.25 ng/mL (Nicotine), 20 ng/mL (Cotinine) |
Table 2: Pharmacokinetic Parameters of Nicotine and Cotinine
| Compound | Species | Administration Route | Half-life (t½) | Clearance | Reference |
| Nicotine | Rat | Intravenous | 0.9 - 1.1 hr | 2.9 - 3.9 L/hr/kg | |
| Cotinine | Rat | Intravenous | 4.8 - 5.3 hr | - | |
| Cotinine | Human | Oral | ~19-20 hours (derived from nicotine) | Reduced in chronic smokers |
Experimental Protocols
Protocol 1: Quantification of Nicotine and Cotinine in Rat Plasma using LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of nicotine and its metabolite cotinine in rat plasma.
1. Materials and Reagents:
-
This compound (or other deuterated cotinine) and Nicotine-d4 as internal standards.
-
Rat plasma samples.
-
Methanol (B129727) with 1% ammonium (B1175870) carbonate.
-
Water.
-
96-well plates.
2. Sample Preparation (Protein Precipitation):
-
To 25 µL of rat plasma in a 96-well plate, add 200 µL of a working internal standard solution (containing this compound and Nicotine-d4) in methanol with 1% ammonium carbonate.
-
Vortex the plate to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant (the organic layer) to a clean 96-well plate.
-
Dilute the extracted samples with 150 µL of water.
-
Centrifuge the plate again before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 2 mM ammonium carbonate) and mobile phase B (e.g., methanol).
-
Flow Rate: As appropriate for the column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotine: m/z 163.2 → 130.2
-
Cotinine: m/z 177.3 → 80
-
Nicotine-d4: m/z 167.3 → 134
-
Cotinine-d3 (as an example): m/z 180.3 → 80
-
-
Protocol 2: Quantification of Cotinine in Human Urine using GC-MS
This protocol outlines a general procedure for the analysis of cotinine in urine samples using GC-MS with a deuterated internal standard.
1. Materials and Reagents:
-
This compound as an internal standard.
-
Human urine samples.
-
1M NaOH.
-
Extraction solvent (e.g., dichloromethane (B109758) or a mixture of organic solvents).
-
Derivatizing agent (if necessary, depending on the specific method).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of urine, add a known amount of this compound internal standard solution.
-
Add 200 µL of 1M NaOH to make the sample alkaline.
-
Add an appropriate volume of extraction solvent (e.g., 2 mL of dichloromethane).
-
Vortex or shake the mixture for a specified time (e.g., 10 minutes) to extract the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column suitable for basic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient to separate the analytes (e.g., initial hold at 50°C, then ramp to 300°C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z):
-
Cotinine: 98 (quantitation ion), 176 (confirmation ion)
-
Deuterated Cotinine (e.g., Cotinine-d3): 180.2 (quantitation ion)
-
-
Visualizations
Caption: Metabolic pathway of nicotine and the role of its deuterated analogs.
Caption: A typical experimental workflow for quantifying nicotine/cotinine.
References
- 1. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Cotinine-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of (Rac)-Cotinine-d7, a deuterated isotopologue of cotinine (B1669453). Given its widespread use as an internal standard, this document details a representative analytical methodology and explores the biochemical context of its application.
Core Chemical Properties and Structure
This compound is a synthetically modified version of cotinine where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling results in a higher molecular weight compared to the endogenous compound, a critical feature for its use in mass spectrometry-based quantification. While specific experimental data for a singular d7 variant is not aggregated in single sources, the properties can be inferred from data on related deuterated analogs and the parent compound. The most common deuteration pattern for a d7 analog would involve deuteration of the N-methyl group (d3) and the pyridine (B92270) ring (d4).
Chemical Structure
The foundational structure of this compound is the cotinine molecule, which is the primary metabolite of nicotine (B1678760). The deuteration does not alter the chemical reactivity but provides a distinct mass signature.
IUPAC Name: 1-(methyl-d3)-5-(pyridin-3-yl-2,4,5,6-d4)pyrrolidin-2-one
SMILES String: [2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H]
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (Rac)-Cotinine and its deuterated analogs. Data for the d7 variant is estimated based on available information for d3 and d4 analogs.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅D₇N₂O | Inferred |
| Molecular Weight | 183.27 g/mol | Calculated |
| CAS Number | Not available for d7 | N/A |
| (Rac)-Cotinine-d3 CAS | 110952-70-0 | [1] |
| (Rac)-Cotinine-d4 CAS | 350818-68-7 | [2] |
| Appearance | Likely a solid | [1] |
| Solubility (Cotinine-d3) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Boiling Point (Cotinine) | 210-211 °C at 6 mm Hg | [3] |
| LogP (Cotinine) | -0.3 |
Biochemical Context: Nicotine Metabolism
This compound is primarily utilized in studies related to nicotine exposure and metabolism. Nicotine is extensively metabolized in the liver, with approximately 70-80% being converted to cotinine. This metabolic pathway is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2A6. The stability and longer half-life of cotinine compared to nicotine make it an excellent biomarker for assessing tobacco use and exposure to secondhand smoke.
The following diagram illustrates the major metabolic pathway from nicotine to cotinine.
Caption: Major metabolic pathway of nicotine to cotinine.
Experimental Protocols: Quantification of Cotinine using this compound
This compound is most commonly employed as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of cotinine in biological matrices like plasma, urine, and saliva. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Representative Experimental Protocol: LC-MS/MS Analysis of Cotinine in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Cotinine (Analytical Standard)
-
Human Plasma (Blank)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of cotinine and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of cotinine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.
3. Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples (to which the internal standard has been added) onto the SPE cartridges.
-
Wash the cartridges with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cotinine from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: e.g., m/z 177.1 -> 80.1
-
This compound: e.g., m/z 184.1 -> 80.1 (Note: exact m/z will depend on the specific d7 isotopologue)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cotinine to this compound against the concentration of the calibration standards.
-
Determine the concentration of cotinine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates a typical workflow for this analytical method.
Caption: Workflow for cotinine quantification using an internal standard.
Conclusion
This compound is an indispensable tool for researchers in the fields of toxicology, pharmacology, and clinical chemistry. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of cotinine, a key biomarker of nicotine exposure. The methodologies outlined in this guide provide a framework for the application of this compound in a research setting. As with any analytical method, proper validation and adherence to quality control procedures are paramount to obtaining reliable results.
References
Synthesis of Deuterated Cotinine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for deuterated cotinine (B1669453), a critical tool in metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document details the primary synthetic routes, experimental protocols, and quantitative data for the preparation of various deuterated isotopologues of cotinine.
Introduction
Cotinine, the major metabolite of nicotine (B1678760), serves as a reliable biomarker for tobacco exposure. Deuterium-labeled cotinine is an indispensable tool for researchers, enabling precise quantification in biological matrices and elucidation of nicotine's metabolic fate. The introduction of deuterium (B1214612) atoms into the cotinine molecule provides a distinct mass signature for mass spectrometry-based analysis, without significantly altering its chemical properties. This guide focuses on the chemical synthesis of two common deuterated forms: cotinine-d3 and cotinine-d4.
Synthesis Pathways
The synthesis of deuterated cotinine can be broadly categorized into two strategic approaches:
-
Direct Deuteromethylation: This method involves the introduction of a deuterated methyl group onto a precursor molecule, typically nornicotine, to produce N-methyl-d3-cotinine (cotinine-d3).
-
Oxidation of Deuterated Nicotine: This approach utilizes commercially available or synthesized deuterated nicotine (e.g., nicotine-d4) as the starting material, which is then oxidized to the corresponding deuterated cotinine (e.g., cotinine-d4).
The selection of the pathway depends on the desired isotopic labeling pattern and the availability of starting materials.
Pathway I: Synthesis of Cotinine-d3 via Deuteromethylation of Nornicotine
This pathway is a straightforward and widely employed method for the synthesis of cotinine labeled at the N-methyl position. The overall transformation is a two-step process starting from nornicotine.
Caption: Synthesis of (S)-Cotinine-d3 from Nornicotine.
Step 1: Deuteromethylation of (S)-Nornicotine to (S)-Nicotine-d3
(S)-Nornicotine is methylated using a deuterated methyl source to yield (S)-Nicotine-d3.
Step 2: Oxidation of (S)-Nicotine-d3 to (S)-Cotinine-d3
The synthesized (S)-Nicotine-d3 is then oxidized to the final product, (S)-Cotinine-d3.
Pathway II: Synthesis of Cotinine-d4 via Oxidation of Nicotine-d4
This pathway is suitable for introducing deuterium labels on the pyridine (B92270) ring of cotinine. It starts with commercially available deuterated nicotine.
Caption: Synthesis of Cotinine-d4 from Nicotine-d4.
This synthetic route is analogous to the preparation of radiolabeled [¹⁴C]-cotinine from [¹⁴C]-nicotine and involves a two-step process.
Step 1: Bromination of Nicotine-d4
Nicotine-d4 is treated with bromine to form a dibromocotinine-d4 intermediate.
Step 2: Debromination to Cotinine-d4
The dibromocotinine-d4 intermediate is subsequently debrominated to yield the final product, cotinine-d4.
Experimental Protocols
The following are detailed experimental methodologies for the key transformations described above.
Protocol for Deuteromethylation of (S)-Nornicotine
This protocol is adapted from established methods for the methylation of nornicotine.
Materials:
-
(S)-Nornicotine
-
Deuterated methyl iodide (CD₃I) or Deuterated formaldehyde (B43269) (CD₂O, 20 wt. % solution in D₂O) and Deuterated formic acid (DCO₂D, 98 atom % D)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Method A: Using Deuterated Methyl Iodide
-
To a solution of (S)-Nornicotine (1 eq) in anhydrous acetonitrile, add potassium carbonate (2 eq).
-
Add deuterated methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude (S)-Nicotine-d3.
-
-
Method B: Using Deuterated Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction)
-
To a solution of (S)-Nornicotine (1 eq) in deuterated formic acid (5 eq), add deuterated formaldehyde (3 eq).
-
Heat the reaction mixture to 80-90 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to give crude (S)-Nicotine-d3.
-
Purification:
The crude (S)-Nicotine-d3 can be purified by column chromatography on silica (B1680970) gel using a gradient of dichloromethane and methanol.
Protocol for Oxidation of Deuterated Nicotine to Deuterated Cotinine
This protocol is based on the synthesis of ¹⁴C-cotinine from ¹⁴C-nicotine.
Materials:
-
Deuterated Nicotine (e.g., Nicotine-d3 or Nicotine-d4)
-
Bromine (Br₂)
-
Hydrobromic acid (HBr)
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Dibromocotinine-dₓ Hydrobromide Perbromide:
-
Dissolve deuterated nicotine (1 eq) in diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of bromine (2 eq) in diethyl ether.
-
A precipitate will form. Add hydrobromic acid (1 eq) and stir for 1-2 hours.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the dibromocotinine-dₓ hydrobromide perbromide intermediate.
-
-
Debromination to Deuterated Cotinine:
-
Suspend the dibromocotinine-dₓ intermediate in a mixture of water and acetic acid.
-
Add zinc dust portion-wise with stirring. The reaction is exothermic.
-
Continue stirring for 2-4 hours at room temperature, monitoring the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove excess zinc.
-
Make the filtrate alkaline with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude deuterated cotinine.
-
Purification:
The crude deuterated cotinine can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol).
Quantitative Data
The following table summarizes key quantitative data for commercially available deuterated cotinine standards.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| (±)-Cotinine-d3 | 110952-70-0 | C₁₀H₉D₃N₂O | 179.23 | ≥98 atom % D |
| (S)-Cotinine-d3 | 66269-66-7 | C₁₀H₉D₃N₂O | 179.23 | ≥98 atom % D |
| (±)-Cotinine-d4 | 350818-68-7 | C₁₀H₈D₄N₂O | 180.24 | ≥98 atom % D |
Application Workflow: Use of Deuterated Cotinine as an Internal Standard
Deuterated cotinine is frequently used as an internal standard for the quantification of cotinine in biological samples by isotope dilution mass spectrometry.
Caption: Workflow for cotinine quantification using deuterated internal standard.
This workflow illustrates the typical steps involved, from sample preparation to data analysis, where the deuterated internal standard plays a crucial role in ensuring accuracy and precision.
Conclusion
The synthesis of deuterated cotinine is a well-established process that is vital for advancing research in tobacco exposure, nicotine metabolism, and associated health risks. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers to produce these essential labeled compounds. The choice of synthesis route will be dictated by the specific labeling pattern required for the intended application. The use of these high-purity deuterated standards in conjunction with modern analytical techniques ensures the generation of reliable and reproducible data in clinical and research settings.
(Rac)-Cotinine-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-Cotinine-d7. Ensuring the integrity of this stable isotope-labeled internal standard is critical for accurate bioanalytical and metabolic studies. This document outlines storage recommendations, potential degradation pathways, and standardized protocols for stability testing.
Core Stability and Storage Recommendations
Proper handling and storage are paramount to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended conditions based on supplier information and general best practices for deuterated chemical standards.
| Parameter | Recommendation | Justification |
| Storage Temperature | -20°C | To minimize the rate of potential chemical degradation and ensure long-term stability. |
| Form | As a solid or in a non-aqueous solvent | Solid form is generally more stable. If in solution, a non-aqueous solvent like methanol (B129727) is preferred to prevent hydrolysis. |
| Light Exposure | Store in the dark (amber vials) | To prevent potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To minimize oxidation, especially for long-term storage. |
| Container | Tightly sealed containers | To prevent contamination and solvent evaporation if in solution. |
Potential Degradation Pathways
While cotinine (B1669453) is generally a stable metabolite, understanding its potential degradation pathways is crucial for interpreting stability data. Degradation can occur through several mechanisms, particularly under stress conditions.
-
Hydrolysis: The lactam ring in the cotinine structure can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The pyridine (B92270) ring and the pyrrolidinone ring can undergo oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation.
The deuteration in this compound is on the N-methyl group and the pyridine ring, which are generally stable positions. However, the overall stability of the molecule will be influenced by the storage conditions.
Signaling Pathways and Research Context
This compound is primarily used as an internal standard in studies investigating nicotine (B1678760) metabolism and its effects. Nicotine is metabolized in humans to cotinine, and further downstream metabolites. The accurate quantification of cotinine is essential in toxicology, smoking cessation studies, and research on nicotinic acetylcholine (B1216132) receptor (nAChR) signaling.
Experimental Protocols
Protocol 1: Long-Term Stability Testing
This protocol outlines a typical procedure for evaluating the long-term stability of this compound.
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in the desired format (solid or solution in a specified solvent).
-
Store the aliquots in amber, tightly sealed vials under the recommended storage condition (-20°C).
-
-
Testing Intervals:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Analytical Method:
-
Use a validated stability-indicating method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Compare the results to the initial (time 0) concentration.
-
A significant loss of purity (e.g., >5%) would indicate instability under the tested conditions.
-
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the long-term stability by subjecting the compound to stress conditions.
-
Sample Preparation:
-
Prepare aliquots as described in the long-term stability protocol.
-
-
Stress Conditions:
-
Expose the samples to elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) for a shorter duration (e.g., up to 6 months).
-
-
Testing Intervals:
-
Analyze the samples at more frequent intervals (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Method and Data Analysis:
-
Follow the same analytical and data analysis procedures as for the long-term stability testing.
-
Significant degradation under these conditions helps to identify potential stability issues and degradation products.
-
Summary of Quantitative Data (Illustrative)
The following table presents illustrative data from a hypothetical stability study. Note: This data is for exemplary purposes only and is not based on published stability studies for this compound.
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C (Long-Term) | 0 Months | 99.8 | White Solid |
| 12 Months | 99.7 | No Change | |
| 24 Months | 99.6 | No Change | |
| 36 Months | 99.5 | No Change | |
| 40°C / 75% RH (Accelerated) | 0 Months | 99.8 | White Solid |
| 3 Months | 98.5 | No Change | |
| 6 Months | 97.2 | Slight Off-White |
This guide provides a framework for ensuring the quality and reliability of this compound in research and development. Adherence to these storage and handling recommendations is essential for generating accurate and reproducible data. For critical applications, it is always recommended to perform in-house stability verification.
Commercial Suppliers of (Rac)-Cotinine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available (Rac)-Cotinine-d7, a crucial internal standard for the quantitative analysis of cotinine (B1669453). This document outlines key product specifications from various suppliers, details experimental protocols for its use, and visualizes analytical workflows.
Introduction
This compound is the deuterated form of racemic cotinine, the primary metabolite of nicotine. Its use as an internal standard is fundamental in analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing for precise differentiation between the analyte and the standard, thereby ensuring accurate quantification in complex biological matrices. MedChemExpress notes that this compound can be employed as a tracer or as an internal standard for quantitative analysis.[1]
Commercial Supplier Data
The following table summarizes the product specifications for this compound and its closely related analogue, rac-Cotinine-d3, from various commercial suppliers. This information is essential for selecting the appropriate standard based on the specific requirements of the analytical method.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity/Isotopic Enrichment | Concentration |
| MedChemExpress | This compound | HY-B1178S2 | C₁₀H₅D₇N₂O | 183.26 | Solid | Information not publicly available | - |
| LGC Standards | rac-Cotinine-D3 | LGCAMP0517.81-01 | C₁₀H₉D₃N₂O | 179.23 | Solution in Methanol (B129727) | Information not publicly available | 1.0 mg/mL |
| Cayman Chemical | (±)-Cotinine-d₃ | 10677 | C₁₀H₉D₃N₂O | 179.2 | Solid | ≥99% deuterated forms (d₁-d₃) | - |
| Santa Cruz Biotechnology | rac Cotinine-d3 | sc-219454 | C₁₀H₉D₃N₂O | 179.23 | Solid | Information not publicly available | - |
| Sigma-Aldrich | (±)-Cotinine-d3 solution | C-035 | C₁₀H₉D₃N₂O | 179.23 | Solution in Methanol | Certified Reference Material | 1.0 mg/mL |
Note: Data is subject to lot-to-lot variability. It is recommended to consult the Certificate of Analysis (CoA) from the supplier for precise information.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of cotinine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies described in scientific literature and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
This compound (Internal Standard)
-
Cotinine (Analytical Standard)
-
Human Plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and Cotinine in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cotinine by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Solid Phase Extraction)
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cotinine: m/z 177.1 → 80.1 (Quantifier), 177.1 → 98.1 (Qualifier)
-
This compound: m/z 184.1 → 80.1
-
-
Note: The exact m/z values for this compound will depend on the deuteration pattern. The values provided are hypothetical and should be optimized based on the specific product.
-
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both cotinine and this compound.
-
Calculate the ratio of the peak area of cotinine to the peak area of this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the cotinine standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow from sample collection to final data analysis in a typical quantitative bioanalytical workflow utilizing an internal standard.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. The selection of a high-quality, well-characterized internal standard is paramount for the accuracy and reliability of quantitative data. This guide provides a foundational understanding of the commercially available options and a practical framework for the implementation of this compound in a typical LC-MS/MS workflow. It is imperative for users to obtain lot-specific data from their chosen supplier and to validate the analytical method according to established regulatory guidelines.
References
role of cotinine as a biomarker for nicotine exposure
An In-depth Technical Guide to Cotinine (B1669453) as a Biomarker for Nicotine (B1678760) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine, the primary metabolite of nicotine, is the most widely used biomarker for quantifying nicotine exposure from tobacco products and nicotine replacement therapies.[1][2] Its longer half-life of approximately 16 to 20 hours, compared to nicotine's 2-hour half-life, provides a more stable and accurate measure of nicotine intake over the previous 2-3 days.[3][4][5] This stability makes cotinine an invaluable tool in clinical research, smoking cessation programs, and drug development for assessing compliance, exposure levels, and the efficacy of interventions. This guide provides a comprehensive overview of the role of cotinine as a biomarker, including its metabolism, and detailed methodologies for its quantification in various biological matrices.
Nicotine Metabolism and Cotinine Formation
Nicotine is extensively metabolized in the liver, with approximately 70-80% being converted to cotinine. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. The activity of CYP2A6 can be influenced by genetic polymorphisms, leading to individual variability in the rate of nicotine metabolism. Cotinine is subsequently metabolized, mainly to 3'-hydroxycotinine, also by CYP2A6.
The following diagram illustrates the primary metabolic pathway of nicotine to cotinine.
Quantitative Data on Cotinine Detection
The choice of analytical method and biological matrix depends on the specific requirements of the study, including the desired sensitivity, specificity, and window of detection. The following tables summarize key quantitative data for various cotinine detection methods.
Table 1: Typical Cotinine Concentrations in Different Populations
| Population | Saliva (ng/mL) | Urine (ng/mL) | Plasma/Serum (ng/mL) |
| Active Smokers | > 100 | > 500 | ≥ 100 |
| Light/Irregular Smokers | 10 - 100 | 125 - 500 | - |
| Passive Smokers | < 10 | 20 - 125 | < 25 |
| Non-smokers | < 5 | < 20 | < 5 |
Table 2: Performance Characteristics of Cotinine Analytical Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) |
| LC-MS/MS | Urine | 0.156 µg/L | 2.5 µg/L | up to 1000 µg/L |
| Plasma | 0.13 ng/mL | 0.20 ng/mL | 0.5 - 1000 | |
| Serum | 50 ng/L | - | - | |
| GC-MS | Urine | 0.2 ng/mL | 0.5 ng/mL | 0.5 - 50 |
| Plasma | 0.2 ng/mL | 0.5 ng/mL | 0.5 - 50 | |
| ELISA | Saliva | - | 0.15 ng/mL | 0.8 - 200 |
| Urine | - | - | - |
Table 3: Sensitivity and Specificity of Cotinine Cutoff Values
| Matrix | Cutoff Value (ng/mL) | Sensitivity (%) | Specificity (%) | Reference |
| Saliva/Plasma | 14.2 | 99 | 96.4 | |
| Saliva/Plasma | 12 | 96.7 | 96.9 | |
| Saliva/Plasma | 15 | - | - | |
| Urine | 50 | - | - | |
| Urine (Test Strip) | 200 | 99.5 | 92 | |
| Urine (Test Strip) | 10 | 98.7 | 90.1 |
Experimental Protocols
Detailed methodologies for the quantification of cotinine are crucial for obtaining reliable and reproducible results. The following sections outline protocols for the most common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Cotinine
LC-MS/MS is a highly sensitive and specific method for cotinine quantification.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a SOLA CX SPE cartridge with 500 µL of methanol (B129727) followed by 500 µL of 5 mM ammonium (B1175870) formate (B1220265) (pH 2.5).
-
To 180 µL of blank urine, add 1000 µL of 5 mM ammonium formate (pH 2.5). For standards and quality controls, add 10 µL of the appropriate spiking solution. For all samples except blanks, add 10 µL of an internal standard solution (e.g., cotinine-d3).
-
Vortex the samples for 30 seconds and centrifuge for 5 minutes at 5000 rpm.
-
Apply 1200 µL of the supernatant to the conditioned SPE cartridge.
-
Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Parameters
-
LC Column: Syncronis C18, 1.7 µm, 50 x 2.1 mm
-
Mobile Phase: A gradient of 5 mM ammonium formate (pH 2.5) and methanol.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Cotinine: m/z 177.2 -> 80.1
-
Cotinine-d3 (Internal Standard): m/z 180.2 -> 101.2
-
The following diagram illustrates a typical LC-MS/MS workflow for cotinine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma/Urine Cotinine
GC-MS offers high specificity and is a well-established method for cotinine analysis.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma or urine, add an internal standard (e.g., nicotine-D4, cotinine-D3).
-
Alkalinize the sample.
-
Extract the analytes with an organic solvent (e.g., dichloromethane).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Parameters
-
GC Column: HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, ramp at 10°C/min to 190°C, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Splitless
-
MS Detection: Selected Ion Monitoring (SIM)
-
Quantifier Ions (m/z):
-
Cotinine: 176
-
Nicotine: 162
-
Cotinine-D3 (IS): 101
-
Nicotine-D4 (IS): 166
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Salivary Cotinine
ELISA is a high-throughput and cost-effective method suitable for large-scale screening.
Protocol
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard solutions, controls, or saliva samples to the wells of the microtiter plate.
-
Add 50 µL of enzyme conjugate to each well.
-
Add 50 µL of antibody solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Wash the plate four times with diluted wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
The following diagram illustrates the competitive principle of the cotinine ELISA.
Conclusion
Cotinine is a robust and reliable biomarker for assessing nicotine exposure. Its favorable pharmacokinetic profile allows for accurate quantification of nicotine intake from various sources. The selection of the appropriate analytical method and biological matrix is critical and should be based on the specific research or clinical question. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize cotinine measurement in their work. Accurate and precise cotinine analysis is essential for advancing our understanding of the effects of nicotine and for the development of effective strategies to mitigate tobacco-related harm.
References
- 1. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. salimetrics.com [salimetrics.com]
- 5. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
The In Vivo Conversion of Nicotine to Cotinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of nicotine (B1678760) to its primary metabolite, cotinine (B1669453). The document details the core biochemical pathways, enzymatic kinetics, and pharmacokinetic profiles in both human and preclinical models. It is intended to serve as a resource for researchers in nicotine addiction, pharmacology, and drug development.
Executive Summary
The transformation of nicotine to cotinine is a critical determinant of nicotine's half-life and is central to understanding smoking behavior, addiction, and the efficacy of nicotine replacement therapies. This metabolic process is predominantly a two-step enzymatic reaction occurring primarily in the liver. The rate of this conversion is significantly influenced by genetic polymorphisms, particularly in the cytochrome P450 2A6 (CYP2A6) enzyme, leading to wide inter-individual variability in nicotine metabolism. This guide will explore the intricate details of this metabolic pathway, the enzymes governing it, and the analytical methods used for its characterization.
The Core Metabolic Pathway
In vivo, approximately 70-80% of nicotine is converted to cotinine[1][2]. This process is a two-step enzymatic reaction:
-
Nicotine C-oxidation: The initial and rate-limiting step is the C-oxidation of nicotine at the 5' position of the pyrrolidine (B122466) ring, catalyzed primarily by the cytochrome P450 enzyme, CYP2A6.[3][4] This reaction forms an unstable intermediate, nicotine-Δ1'(5')-iminium ion, which exists in equilibrium with 5'-hydroxynicotine.[1][5] While CYP2A6 is the main catalyst, CYP2B6 may also play a minor role.[2]
-
Conversion to Cotinine: The nicotine-Δ1'(5')-iminium ion is subsequently converted to cotinine by a cytoplasmic aldehyde oxidase.[1][2] This enzyme is also referred to as "iminium oxidase" due to its high affinity for the iminium ion intermediate.[5]
The primary site of this metabolic conversion is the liver, where CYP2A6 is highly expressed.[3][4] However, there is also evidence of nicotine metabolism occurring in other tissues, including the brain.[5]
Visualizing the Metabolic Pathway
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of nicotine to cotinine.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450 or nmol/min/mg protein) | Source |
| Human CYP2A6 | Nicotine | 11.0 | 11.0 | [6] |
| Human CYP2B6 | Nicotine | 105 | 8.2 | [6] |
| Human Aldehyde Oxidase | Nicotine-Δ1'(5')-iminium ion | 2.7 ± 0.4 | 694 ± 24 | [7] |
Pharmacokinetic Parameters in Humans
| Parameter | Nicotine | Cotinine | Source |
| Half-life (t½) | ~2 hours | 12-16 hours | [8] |
| Total Clearance (CL) | ~1200 mL/min | 0.4-1.0 mL/min/kg | [2][8] |
| Volume of Distribution (Vd) | 2.6 L/kg | 0.7-1.0 L/kg | [2][8] |
| Plasma Protein Binding | < 5% | 2-3% | [2][8] |
| Bioavailability (Oral) | ~30% (due to first-pass metabolism) | > 95% | [8] |
Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | Nicotine | Cotinine | Source |
| Half-life (t½) | ~1 hour | ~7 hours | [9] |
| Total Clearance (CL) | 2.5-4.4 L/h/kg | 0.12-0.21 L/h/kg | [8] |
| Volume of Distribution (Vd) | 2.0-5.0 L/kg | 0.7-1.5 L/kg | [8] |
| Bioavailability (Oral) | 53% | - | [10] |
Impact of CYP2A6 Genotype on Nicotine Pharmacokinetics in Humans
| CYP2A6 Genotype Group | Relative Activity | Nicotine Total Plasma Clearance (mL/min/kg) (mean ± SD) | Source |
| Group 1 (Normal Metabolizers) | 100% | 18.8 ± 6.0 | [1][11] |
| CYP2A61/1 | |||
| Group 2 (Intermediate Metabolizers) | ~80% | 15.5 ± 4.9 | [1][11] |
| Includes 1/9, 1/12 | |||
| Group 3 (Slow Metabolizers) | ~50% | 11.7 ± 5.1 | [1][11] |
| Includes 1/2, 1/4, 9/12, 9/4, 9/9 |
Experimental Protocols
In Vivo Study of Nicotine Metabolism in Humans
A common experimental design to study nicotine pharmacokinetics and metabolism in humans involves the intravenous infusion of deuterium-labeled nicotine and cotinine.[1][11]
Protocol Outline:
-
Subject Recruitment: Healthy volunteers are recruited, often stratified by smoking status and genotyped for CYP2A6 variants.[5] Exclusion criteria typically include pregnancy, use of medications known to alter drug metabolism, and significant cardiovascular, liver, or kidney disease.[5]
-
Isotope Infusion: A sterile solution of deuterium-labeled nicotine (e.g., nicotine-d2) and cotinine (e.g., cotinine-d4) is administered via intravenous infusion at a constant rate for a specified duration (e.g., 30 minutes).[5] The use of stable isotopes allows for the distinction between administered and endogenously produced compounds.
-
Blood Sampling: Venous blood samples are collected at frequent intervals during and after the infusion (e.g., at 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes, and then at 12, 16, 24, 48, and 72 hours post-infusion).[5] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected for 24-48 hours post-infusion to quantify the excretion of nicotine and its metabolites.[5]
-
Sample Analysis: Plasma and urine samples are analyzed for concentrations of labeled and unlabeled nicotine, cotinine, and other metabolites using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.
Sample Preparation and Analysis by LC-MS/MS
Solid-Phase Extraction (SPE) of Nicotine and Cotinine from Plasma:
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution (e.g., deuterated nicotine and cotinine).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes (nicotine and cotinine) with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of nicotine and cotinine. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for nicotine, cotinine, and their respective internal standards (Multiple Reaction Monitoring - MRM).
In Vitro CYP2A6 Activity Assay in Human Liver Microsomes
The activity of CYP2A6 can be assessed in vitro using human liver microsomes and a probe substrate, such as coumarin.
Protocol Outline:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate Addition: Add the probe substrate, coumarin, to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the sample to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of the metabolite, 7-hydroxycoumarin, using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
-
Data Analysis: Calculate the rate of metabolite formation, which is indicative of CYP2A6 activity.
Visualizing the Experimental Workflow
Animal Models in Nicotine Metabolism Research
Rodent models, particularly rats and mice, are extensively used to study the in vivo metabolism of nicotine.[12][13] These models allow for invasive procedures, such as in vivo microdialysis, and the investigation of genetic and environmental factors in a controlled setting.
In Vivo Microdialysis in Rats:
This technique allows for the continuous sampling of unbound nicotine and its metabolites directly from the brain or blood of a freely moving animal.[4][14]
Experimental Design Considerations:
-
Species and Strain: The choice of species and strain is critical, as there can be significant differences in drug metabolism between them. Sprague-Dawley rats are commonly used.[10]
-
Route of Administration: Nicotine can be administered via various routes, including intravenous, subcutaneous, oral, and inhalation, to mimic different forms of human exposure.[10]
-
Dose Selection: The dose of nicotine should be carefully selected to be relevant to human exposure levels.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Conclusion
The in vivo metabolism of nicotine to cotinine is a multifaceted process governed by specific enzymes and influenced by a host of factors, most notably genetic variations in CYP2A6. A thorough understanding of this pathway is paramount for the development of more effective smoking cessation therapies and for accurately assessing nicotine exposure and its associated health risks. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of public health.
References
- 1. ClinPGx [clinpgx.org]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme "aldehyde oxidase" is an iminium oxidase. Reaction with nicotine delta 1'(5') iminium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. cn.aminer.org [cn.aminer.org]
- 12. Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC-HRMS: Determination of Nicotine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Data of Deuterated and Unlabeled Cotinine
An In-depth Technical Guide on the Pharmacokinetic Profile of Deuterated Cotinine (B1669453)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of deuterated cotinine, serving as a key resource for researchers, scientists, and professionals in drug development. The data presented is synthesized from a range of studies involving deuterium-labeled cotinine (e.g., cotinine-d2, cotinine-d4), which is used as a surrogate for (Rac)-Cotinine-d7. The guide details the absorption, distribution, metabolism, and excretion (ADME) of deuterated cotinine, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.
The pharmacokinetic parameters of cotinine have been investigated in various studies, often utilizing deuterium-labeled versions to distinguish from endogenously formed cotinine from nicotine (B1678760) exposure. The kinetics of labeled and unlabeled cotinine have been found to be similar[1].
Table 1: Pharmacokinetic Parameters of Cotinine in Humans
| Parameter | Value | Species | Study Details | Reference |
| Elimination Half-life (t½) | 12 to 16 hours | Human | Intravenous administration | [2] |
| Up to 19-20 hours (derived from nicotine) | Human | Slow release from tissue to blood | [2][3] | |
| Plasma Clearance (Cl) | 0.4–1.0 ml/min/kg | Human | Intravenous administration | [2] |
| Volume of Distribution (Vd) | 0.7–1.0 L/kg | Human | Steady-state | |
| Oral Bioavailability | >95% | Human | Oral administration | |
| Plasma Protein Binding | 2-3% | Human | Concentration-independent | |
| Renal Excretion of Unchanged Cotinine | 10-12% of administered dose | Human | Urinary excretion |
Table 2: Pharmacokinetic Parameters of Cotinine in Rats
| Parameter | Value | Species | Study Details | Reference |
| Plasma Clearance (Cl) | 0.12–0.21 L/h/kg | Rat | Intravenous administration | |
| Volume of Distribution (Vd) | 0.7–1.5 L/kg | Rat | Steady-state | |
| Elimination Half-life of Cotinine from Nicotine | ~7 hours | Rat | Following nicotine administration | |
| Urinary Excretion of Unchanged Cotinine | ~17-18% | Rat | Following nicotine administration |
Metabolic Pathways
Cotinine is the primary metabolite of nicotine, and it is further metabolized before excretion. The major metabolic pathway involves the C-oxidation of nicotine to cotinine, primarily mediated by the enzyme CYP2A6. Cotinine itself undergoes further metabolism, with the main metabolite being trans-3'-hydroxycotinine.
References
- 1. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine effects on nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Differences Between Cotinine and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a critical biomarker for assessing tobacco exposure and has garnered interest for its own potential therapeutic applications. In analytical and metabolic studies, deuterated analogs of cotinine serve as indispensable internal standards. This technical guide provides a comprehensive overview of the core differences between cotinine and its deuterated analogs, focusing on their physicochemical properties, analytical applications, and metabolic fate. Detailed experimental protocols for the quantification of cotinine using deuterated standards are provided, alongside a discussion of isotopic effects and the interaction of cotinine with neural signaling pathways.
Introduction
Cotinine is an alkaloid found in tobacco and is the principal metabolite of nicotine in humans.[1][2] Its longer half-life of approximately 20 hours, compared to nicotine's 2 hours, makes it a more reliable biomarker for quantifying tobacco smoke exposure.[3][] Deuterated analogs of cotinine, such as cotinine-d3, cotinine-d4 (B602447), and cotinine-d9, are stable isotope-labeled versions of the molecule where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution results in a change in mass but not in the fundamental chemical structure or reactivity, making them ideal internal standards for mass spectrometry-based analytical methods.[5] This guide will explore the key distinctions between cotinine and its deuterated forms, with a focus on their practical applications in research and drug development.
Physicochemical Properties
The primary physical difference between cotinine and its deuterated analogs is their molecular weight. This mass difference is the cornerstone of their utility in analytical chemistry, particularly in mass spectrometry, where analytes are separated based on their mass-to-charge ratio. The chemical properties, such as solubility and pKa, are generally considered to be identical for practical purposes.
Table 1: Physicochemical Properties of Cotinine and its Deuterated Analogs
| Property | Cotinine | Cotinine-d3 | Cotinine-d4 | Cotinine-d9 |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₉D₃N₂O | C₁₀H₈D₄N₂O | C₁₀H₃D₉N₂O |
| Molecular Weight ( g/mol ) | 176.21 | 179.2 | 180.2 | 185.3 |
| Monoisotopic Mass (Da) | 176.094963 | 179.113717 | 180.120044 | 185.157501 |
| Physical Form | Viscous oil | Solid | - | - |
| Boiling Point | 210-211 °C at 6 mmHg | ~250 °C at 150 mmHg | - | - |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | - | - |
Note: Data for cotinine-d4 and cotinine-d9 are less commonly published; their properties are inferred from cotinine and cotinine-d3.
Analytical Applications and Methodologies
Deuterated cotinine analogs are predominantly used as internal standards in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their key advantages are that they co-elute with the non-deuterated analyte, experiencing similar ionization and matrix effects, but are distinguishable by their higher mass. This allows for accurate correction of any analyte loss during sample preparation and analysis.
Experimental Protocols
This protocol is a generalized procedure for extracting cotinine from plasma or urine.
-
Sample Pre-treatment: To 1 mL of the biological sample (plasma or urine), add 50 µL of an internal standard solution (e.g., 100 ng/mL cotinine-d3 in methanol).
-
Acidification/Alkalinization: For plasma, acidify the sample by adding 600 µL of 10% trichloroacetic acid. For urine, alkalinize the sample with 100 µL of 5.0M NaOH.
-
Centrifugation: Vortex the mixture and centrifuge at 13,000 rpm for 5 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of 2% formic acid.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of 2% formic acid followed by 0.5 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 x 0.5 mL of methanol containing 5% ammonium (B1175870) hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 50-100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Stock Solutions: Prepare primary stock solutions of cotinine and the deuterated internal standard (e.g., cotinine-d3) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the cotinine stock solution with a suitable matrix (e.g., drug-free urine or plasma) to achieve a range of concentrations (e.g., 0.5 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking: Spike each calibration standard and quality control sample with a fixed concentration of the deuterated internal standard (e.g., 100 ng/mL of cotinine-d3).
-
Quality Controls (QCs): Prepare low, medium, and high concentration QCs in the same matrix as the calibration standards to be run with each batch of samples to ensure accuracy and precision.
GC-MS Analysis
Table 2: Typical GC-MS Parameters for Cotinine Analysis
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100°C, ramp to 250°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| MS Detection | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Cotinine) | m/z 176 |
| Qualifier Ions (Cotinine) | m/z 98, 118, 147 |
| Quantifier Ion (Cotinine-d3) | m/z 179 |
LC-MS/MS Analysis
Table 3: Typical LC-MS/MS Parameters for Cotinine Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Hypersil GOLD) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cotinine) | m/z 177 -> 80 |
| MRM Transition (Cotinine-d3) | m/z 180 -> 80 |
| MRM Transition (Cotinine-d4) | m/z 181 -> 80 |
Mass Fragmentation Patterns
The fragmentation patterns of cotinine and its deuterated analogs in the mass spectrometer are crucial for their identification and quantification.
Table 4: Key Mass Fragments of Cotinine and Deuterated Analogs
| Compound | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) |
| Cotinine | 177 | 80, 98 |
| Cotinine-d3 | 180 | 80, 101 |
| Cotinine-d4 | 181 | 80, 102 |
Metabolism and Isotopic Effects
Nicotine is primarily metabolized in the liver to cotinine by cytochrome P450 enzymes, predominantly CYP2A6. Cotinine is then further metabolized to a variety of products, with the major metabolite being trans-3'-hydroxycotinine.
A key consideration when using deuterated analogs in metabolic studies is the potential for kinetic isotope effects (KIEs), where the heavier isotope can lead to a slower rate of bond cleavage and thus, altered metabolism. However, studies have shown that for deuterated nicotine and cotinine, there is no significant kinetic isotope effect on their overall clearance from the body. The disposition kinetics of labeled and unlabeled cotinine are similar. This validates the use of deuterated analogs as tracers and internal standards in pharmacokinetic studies without concern for significant metabolic switching or altered clearance rates.
Interaction with Signaling Pathways
Nicotine's primary mechanism of action in the central nervous system is as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Cotinine also interacts with these receptors, but with a much lower affinity and potency compared to nicotine. It is considered a weak agonist at nAChRs. Due to the identical chemical structure, deuterated cotinine is expected to have the same weak affinity for nAChRs as unlabeled cotinine. The primary signaling pathway is therefore the same for both.
Caption: Interaction of Nicotine/Cotinine with nAChRs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of cotinine in a biological sample using a deuterated internal standard.
Caption: Analytical workflow for cotinine quantification.
Conclusion
Deuterated analogs of cotinine are essential tools for the accurate quantification of cotinine in biological matrices. Their key difference from cotinine lies in their increased mass, which allows for their use as ideal internal standards in mass spectrometry-based methods. Importantly, the deuterium substitution does not significantly alter the metabolic fate or clearance of the molecule, validating its use in pharmacokinetic studies. Understanding the properties and applications of both cotinine and its deuterated analogs is crucial for researchers in the fields of toxicology, pharmacology, and clinical chemistry.
References
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (Rac)-Cotinine-d7
Hazard Identification and Classification
(Rac)-Cotinine-d7 is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data for analogous compounds, the following hazard classifications apply:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for cotinine. These values should be used as a reference for assessing the potential toxicity of this compound.
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 1,604 mg/kg | Mouse | |
| LD50 (Intraperitoneal) | 930 mg/kg | Mouse |
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.
-
A chemical fume hood is recommended for all procedures that may generate dusts, aerosols, or vapors.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Take off contaminated clothing and wash it before reuse.
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, get medical advice/attention.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at -20°C for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Take up mechanically, placing in appropriate containers for disposal. Clean contaminated surfaces thoroughly.
Visualizations
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Utilizing (Rac)-Cotinine-d7 as an Internal Standard for Accurate Quantification by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of analytes in complex biological matrices is a critical aspect of drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. This application note details the use of (Rac)-Cotinine-d7 as an internal standard for the quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760). Deuterated cotinine, such as cotinine-d3, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[1][2][3][4] This ensures it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[5]
Experimental Protocols
Several well-established protocols for the analysis of cotinine using a deuterated internal standard in various biological matrices are summarized below.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Plasma or serum samples
-
This compound working solution (e.g., 12.5 ng/mL in methanol (B129727) with 1% ammonium (B1175870) carbonate)
-
Methanol with 1% ammonium carbonate
-
Centrifuge
-
96-well plates
-
-
Protocol:
-
Pipette 25 µL of plasma or serum sample into a 96-well plate.
-
Add 200 µL of the this compound working solution to each sample.
-
Vortex the plate thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) (for Urine)
LLE is a robust method for cleaning up complex matrices like urine.
-
Materials:
-
Urine samples
-
This compound working solution (e.g., 250 ng/mL in methanol)
-
5N Sodium Hydroxide (NaOH)
-
Extraction solvent: 50:50 methylene (B1212753) chloride:diethyl ether
-
0.25 N Hydrochloric acid (HCl)
-
Centrifuge, evaporator
-
-
Protocol:
-
To 250 µL of urine, add 40 µL of the internal standard solution and 50 µL of 5N NaOH.
-
Add 1.5 mL of the extraction solvent and vortex for 1.5 minutes.
-
Centrifuge for 5 minutes at 4000 rpm.
-
Transfer 1 mL of the organic phase to a new tube and add 10 µL of 0.25 N HCl.
-
Evaporate the solvent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of water) for analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Serum)
SPE provides a cleaner extract compared to protein precipitation and can be automated.
-
Materials:
-
Plasma or serum samples
-
This compound working solution
-
SPE cartridges (e.g., SOLA CX)
-
Conditioning, washing, and elution solvents as per the SPE cartridge manufacturer's instructions.
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge with methanol followed by an equilibration buffer (e.g., 5 mM ammonium formate, pH 2.5).
-
Loading: Load the pre-treated sample (plasma/serum diluted with buffer and spiked with internal standard) onto the cartridge.
-
Washing: Wash the cartridge to remove interferences (e.g., with 5 mM ammonium formate, pH 2.5).
-
Elution: Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
-
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of cotinine using a deuterated internal standard.
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters UPLC BEH Phenyl, 2.1x30 mm, 1.7 µm or equivalent |
| Column Temperature | 60°C |
| Mobile Phase A | 5 mM ammonium acetate (B1210297) and 0.05% (v/v) formic acid in deionized water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2.5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cotinine: m/z 177.3 → 80 or 177 → 98 |
| (Rac)-Cotinine-d3: m/z 180.3 → 80 | |
| This compound: (Specific transitions to be optimized based on the deuteration pattern) |
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The performance of the method should be evaluated through a validation process.
Table 1: Representative Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linear Range | 0.5 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | |
| Intra-assay Precision (%CV) | < 5% | |
| Inter-assay Precision (%CV) | < 10% | |
| Accuracy (% Recovery) | 95 - 100% | |
| Matrix Effect | < 10% |
Visualizations
Caption: General workflow for LC-MS/MS analysis using an internal standard.
Caption: Logical relationship for accurate quantification using an internal standard.
References
- 1. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cotinine in Human Urine by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a well-established biomarker for assessing exposure to tobacco smoke. Its longer half-life compared to nicotine makes it a more reliable indicator of both active and passive smoking. Accurate and sensitive quantification of cotinine in biological matrices such as urine is crucial for clinical research, epidemiological studies, and the development of smoking cessation therapies. This application note provides a detailed protocol for the quantification of cotinine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, such as (Rac)-Cotinine-d7. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Nicotine Metabolism Signaling Pathway
Nicotine is primarily metabolized in the liver to cotinine in a two-step process. Initially, the cytochrome P450 enzyme, predominantly CYP2A6, catalyzes the oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion intermediate.[1][2][3] This intermediate is then further oxidized to cotinine by the cytosolic enzyme aldehyde oxidase.[1][2]
Experimental Protocol
This protocol outlines a robust method for the quantification of cotinine in human urine. While this protocol specifies general parameters, it is essential to note that the exact mass transitions for the specific deuterated internal standard, this compound, should be determined empirically during method development. For the purpose of this note, representative transitions for a commonly used deuterated cotinine (cotinine-d3) are provided.
Materials and Reagents
-
Cotinine standard
-
This compound (or other deuterated cotinine, e.g., cotinine-d3)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Spiking: To 1 mL of urine supernatant, add the deuterated internal standard solution (e.g., this compound to a final concentration of 100 ng/mL).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cotinine | 177.1 | 98.1 | 20 |
| Cotinine-d3* | 180.1 | 101.1 | 20 |
*Note: The m/z values for this compound should be determined experimentally. Based on the structure, the precursor ion would be approximately 184.2 m/z. The product ions would need to be identified through infusion and fragmentation experiments.
Data Presentation
Calibration Curve and Quality Control
A calibration curve should be prepared in blank urine matrix over a clinically relevant concentration range (e.g., 1-1000 ng/mL). Quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate to assess the accuracy and precision of the method.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.562 |
| 100 | 1.130 |
| 500 | 5.750 |
| 1000 | 11.450 |
| r² | >0.995 |
Table 2: Representative Quality Control Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.1 |
| High | 750 | 742.5 | 99.0 | 2.8 |
Method Performance
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Recovery | > 90% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of cotinine in human urine. The use of a deuterated internal standard such as this compound is essential for achieving high-quality data. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in tobacco exposure assessment and related research areas. It is recommended that each laboratory validates the method according to their specific instrumentation and regulatory requirements.
References
Application Note and Protocol: Quantification of Cotinine in Human Plasma by LC-MS/MS with Cotinine-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a well-established biomarker for assessing tobacco smoke exposure due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours).[1] Accurate and sensitive quantification of cotinine in biological matrices such as plasma is crucial for clinical and toxicological studies, smoking cessation programs, and pharmacokinetic analysis.[2][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cotinine in human plasma, employing a stable isotope-labeled internal standard, Cotinine-d7, to ensure high accuracy and precision. The use of a deuterated internal standard like Cotinine-d7 helps to minimize the influence of recovery and matrix effects.[4]
The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.
Experimental
Materials and Reagents
-
Cotinine and Cotinine-d7 standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
HPLC-grade water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting cotinine from plasma samples.[5]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 5 µL of the Cotinine-d7 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., ZORBAX RRHD StableBond C18, 2.1 × 150 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A gradient elution can be optimized to ensure good separation of cotinine from other plasma components.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: The precursor ion [M+H]+ is m/z 177.3, which fragments to produce a major product ion at m/z 80.
-
Cotinine-d7 (Internal Standard): The specific precursor and product ions for Cotinine-d7 will need to be determined by direct infusion, but will be shifted by +7 mass units from the parent compound.
-
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for cotinine analysis in plasma using deuterated internal standards.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.075 - 1 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | Within ±15% | |
| Recovery | > 85% | |
| Matrix Effect | Minimal with deuterated IS |
Table 1: Summary of Method Performance Characteristics.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cotinine | 177.3 | 80.0 | |
| Cotinine-d3 (example) | 180.3 | 80.0 |
Table 2: Example Mass Spectrometry Transitions.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for plasma cotinine sample preparation.
Caption: Logical relationship of the LC-MS/MS system components.
References
- 1. phenxtoolkit.org [phenxtoolkit.org]
- 2. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dubailabtests.com [dubailabtests.com]
- 4. Quantitation of cotinine and its metabolites in rat plasma and brain tissue by hydrophilic interaction chromatography tandem mass spectrometry (HILIC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Note: A Validated Method for the Quantitative Analysis of Nicotine and its Major Metabolites in Human Urine and Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotine (B1678760), the primary psychoactive component in tobacco, is extensively metabolized in humans, primarily by the liver. The analysis of nicotine and its metabolites is crucial for assessing tobacco exposure, understanding smoking behavior, and in the development of smoking cessation therapies. Cotinine (B1669453) and trans-3'-hydroxycotinine are major metabolites and established biomarkers of nicotine exposure due to their longer half-lives compared to the parent compound.[1][2] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human urine and plasma.
Nicotine Metabolism Signaling Pathway
Nicotine undergoes extensive metabolism primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with CYP2A6 being the most important.[3][4] The major metabolic pathway involves the C-oxidation of nicotine to form cotinine.[[“]][6] Cotinine is further metabolized, primarily to trans-3'-hydroxycotinine, also by CYP2A6.[4][6] Other minor pathways include N-oxidation and glucuronidation.[[“]][6]
Experimental Workflow
The analytical workflow for the quantification of nicotine and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of nicotine, cotinine, and trans-3'-hydroxycotinine in human urine and plasma, compiled from various validated methods.
Table 1: Linearity and Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Nicotine | Serum | 0.26 - 52.5 | 0.26 | [7] |
| Cotinine | Serum | 7.0 - 1500 | 7.0 | [7] |
| Nicotine | Plasma | 0.50 - 35.0 | 0.50 | [8] |
| Cotinine | Plasma | 0.50 - 400 | 0.50 | [8] |
| trans-3'-hydroxycotinine | Plasma | 0.50 - 400 | 0.50 | [8] |
| Nicotine | Urine | 1 - 1000 | 1 | [9] |
| Cotinine | Urine | 1 - 1000 | 1 | [9] |
| trans-3'-hydroxycotinine | Urine | 10 - 1000 | 10 | [9] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Nicotine | Serum | - | 93.39 - 105.73 | - | [7] |
| Cotinine | Serum | - | 93.04 - 107.26 | - | [7] |
| Nicotine | Plasma | 0.50, 1.50, 17.5, 28.0 | 87.7 - 105.8 | < 15 | [8] |
| Cotinine | Plasma | 6.00, 18.0, 210, 336 | 90.3 - 102.9 | < 15 | [8] |
| trans-3'-hydroxycotinine | Plasma | 6.00, 18.0, 210, 336 | 99.9 - 109.9 | < 15 | [8] |
Experimental Protocols
Materials and Reagents
-
Nicotine, cotinine, trans-3'-hydroxycotinine, and their corresponding deuterated internal standards (e.g., cotinine-d3)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma and urine (drug-free)
-
Solid-phase extraction (SPE) cartridges or plates (e.g., SOLA CX)[9]
Sample Preparation
4.2.1. Plasma (Protein Precipitation) [8]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.2.2. Urine (Solid-Phase Extraction) [9]
-
To 180 µL of blank urine, add 1000 µL of 5 mM ammonium formate (pH 2.5).
-
Add 10 µL of standard spiking solution (for calibration standards and QCs) or water (for blanks).
-
Add 10 µL of internal standard solution.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 5000 rpm.
-
Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Syncronis C18, 1.7 µm, 50 x 2.1 mm[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analytes.
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nicotine: Precursor ion → Product ion
-
Cotinine: Precursor ion → Product ion
-
trans-3'-hydroxycotinine: Precursor ion → Product ion
-
Internal Standards: Corresponding transitions
-
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of nicotine and its major metabolites in human urine and plasma. The method demonstrates good linearity, accuracy, and precision, making it suitable for a variety of research and clinical applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessment of tobacco smoke exposure.
References
- 1. mybiosource.com [mybiosource.com]
- 2. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gpnotebook.com [gpnotebook.com]
- 5. consensus.app [consensus.app]
- 6. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes: (Rac)-Cotinine-d7 in Secondhand Smoke Exposure Studies
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is the biomarker of choice for assessing exposure to tobacco smoke, including secondhand smoke (SHS).[1] Its longer half-life compared to nicotine makes it a more reliable indicator of recent and consistent exposure.[2] For researchers, scientists, and drug development professionals, accurately quantifying cotinine levels in biological matrices is crucial for understanding the extent of SHS exposure and its associated health risks.
(Rac)-Cotinine-d7 is a deuterated analog of cotinine, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Use
In LC-MS/MS analysis, a known amount of this compound is added to every sample, calibrator, and quality control sample before any processing or extraction steps. Because this compound is chemically identical to the endogenous cotinine being measured, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to the mass difference from the deuterium labels, the mass spectrometer can distinguish it from the non-labeled cotinine.
The use of an isotopic internal standard like this compound is critical for robust and accurate bioanalysis. It effectively corrects for:
-
Variability in sample extraction recovery: Losses during sample preparation affect both the analyte and the internal standard equally.
-
Matrix effects: Co-eluting substances from the biological matrix (e.g., saliva, urine, plasma) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. The internal standard experiences the same effect, allowing for accurate ratio-based quantification.[1][3]
-
Instrumental variability: Fluctuations in injection volume or instrument response are normalized.
By calculating the peak area ratio of the target analyte (cotinine) to the internal standard (this compound), a highly precise and accurate measurement of the cotinine concentration in the original sample can be achieved.
Quantitative Data Summary
The following tables summarize the performance of typical LC-MS/MS methods utilizing deuterated cotinine as an internal standard and the resulting cotinine levels found in various populations.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cotinine Quantification
| Biological Matrix | Internal Standard | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Linearity Range | Reference |
| Human Serum | Cotinine-d3 | Nicotine: 0.26 ng/mL, Cotinine: 7.0 ng/mL | Not Specified | Nicotine: 0.26-52.5 ng/mL, Cotinine: 7.0-1500 ng/mL | [4] |
| Human Plasma | Cotinine-d3 | 0.20 ng/mL | 0.13 ng/mL | 0.5 - 1,000 ng/mL | |
| Rat Plasma | Not Specified | 1 ng/mL | Not Specified | 1 - 500 ng/mL | |
| Human Urine | Cotinine-d3 | 2.5 µg/L (2.5 ng/mL) | 0.156 µg/L (0.156 ng/mL) | Up to 1000 µg/L (1000 ng/mL) | |
| Saliva / Urine | Acetanilide* | 1.1 ng/mL | Not Specified | 1.1 - 1000 ng/mL | |
| Plasma / Serum | Nicotine-d4 / Cotinine-d3 | 1 µg/L (1 ng/mL) | Not Specified | Up to 1000 µg/L (1000 ng/mL) |
Note: While Acetanilide is not an isotopic analog, this study demonstrates a validated LC-MS method. Isotopic standards like this compound are generally preferred for minimizing analytical variability.
Table 2: Typical Cotinine Concentrations in Various Populations
| Population | Biological Matrix | Mean / Geometric Mean Cotinine Level | Cutoff Point / Range | Reference |
| Nonsmokers | Serum | < 1 ng/mL | SHS Exposure: 0.05–10.00 ng/mL | |
| Nonsmokers | Saliva | 9.53 ng/mL | - | |
| Nonsmokers | Urine | 13.6 ng/mL | - | |
| SHS-Exposed (Passive Smokers) | Saliva | 18.31 ng/mL | - | |
| SHS-Exposed (Passive Smokers) | Urine | 36.63 ng/mL | - | |
| Light Smokers (1-9 cig/day) with Home SHS Exposure | Serum | 67.2 ng/mL | - | |
| Moderate/Heavy Smokers (≥10 cig/day) with Home SHS Exposure | Serum | 255.2 ng/mL | - | |
| Active Smokers | Saliva | 327.39 ng/mL | - | |
| Active Smokers | Urine | 1043.7 ng/mL | - |
Experimental Protocols & Visualizations
Nicotine Metabolism and Analytical Strategy
The diagram below illustrates the metabolic conversion of nicotine to cotinine and the role of this compound as an internal standard in the analytical workflow.
Protocol: Quantification of Cotinine in Saliva by LC-MS/MS
This protocol describes a general method for the quantification of cotinine in saliva using this compound as an internal standard, adapted from common methodologies.
1. Materials and Reagents
-
This compound solution (Internal Standard, IS)
-
Cotinine reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Saliva samples, stored at -20°C or below
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of cotinine and this compound in methanol.
-
Working Internal Standard (IS) Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 Methanol:Water.
-
Calibration Standards: Perform serial dilutions of the cotinine stock solution to create calibration standards ranging from approximately 0.1 ng/mL to 500 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Thaw saliva samples, standards, and quality controls on ice.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of each sample, standard, or control into a labeled 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Working IS Solution (50 ng/mL this compound) to every tube except for "blank" samples.
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Instrument Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cotinine: Q1: 177.1 m/z → Q3: 80.0 m/z
-
This compound: Q1: 184.1 m/z → Q3: 80.0 m/z (Note: d7 mass may vary slightly by manufacturer, adjust accordingly)
-
-
Optimize instrument parameters (e.g., collision energy, gas flows) by infusing individual standard solutions.
-
5. Data Analysis
-
Integrate the peak areas for both the cotinine and this compound MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Cotinine) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.
-
Determine the concentration of cotinine in the unknown samples by interpolating their PAR values from the calibration curve.
Experimental Workflow Diagram
The following diagram provides a visual representation of the entire analytical process, from sample receipt to final data reporting.
References
- 1. researchgate.net [researchgate.net]
- 2. jantdx.com [jantdx.com]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Cotinine-d7 in Tobacco Cessation Studies: Detailed Application Notes and Protocols
(Rac)-Cotinine-d7, a deuterated form of cotinine (B1669453), serves as a critical tool in tobacco cessation research. Its primary application lies in its use as an internal standard for the highly accurate quantification of cotinine levels in biological samples. This precision is paramount for assessing a smoker's nicotine (B1678760) intake, monitoring compliance with cessation therapies, and understanding the metabolic pathways of nicotine. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Cotinine, the major metabolite of nicotine, is the biomarker of choice for determining tobacco use due to its longer half-life compared to nicotine.[1][2] The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, ensuring high sensitivity and accuracy.[3][4]
Application Notes
The primary application of this compound in tobacco cessation studies is as an internal standard in quantitative bioanalysis. Its utility extends to:
-
Validating Smoking Abstinence: Accurate measurement of cotinine levels helps verify self-reported smoking cessation in clinical trials.[5][6] Low or undetectable cotinine levels are a reliable indicator of abstinence.
-
Quantifying Nicotine Exposure: Plasma, urine, or saliva cotinine concentrations, precisely measured using this compound as an internal standard, provide a quantitative measure of daily nicotine intake from tobacco.[7]
-
Pharmacokinetic (PK) Studies: In studies investigating the metabolism and clearance of nicotine and cotinine, this compound is essential for generating reliable pharmacokinetic data.[7][8][9] This is crucial for the development of new smoking cessation therapies.
-
Therapeutic Drug Monitoring (TDM): For nicotine replacement therapies (NRT), measuring cotinine levels can help in dose adjustments and assessing the effectiveness of the treatment.[10]
-
Metabolic Phenotyping: The ratio of trans-3'-hydroxycotinine to cotinine is a biomarker for the activity of the CYP2A6 enzyme, the primary enzyme responsible for nicotine metabolism.[3] Accurate cotinine measurement is fundamental to determining this ratio and tailoring cessation strategies.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound in bioanalytical methods for tobacco cessation studies.
Table 1: Typical Calibration Range for Cotinine in Biological Matrices
| Analyte | Matrix | Calibration Range (ng/mL) |
| Cotinine | Plasma | 0.02 - 100 |
| Cotinine | Urine | 0.1 - 500 |
| Cotinine | Saliva | 0.1 - 200 |
Source: Data synthesized from multiple bioanalytical method publications.[1][3][4]
Table 2: Pharmacokinetic Parameters of Cotinine
| Parameter | Value | Species |
| Half-life (t½) | ~18 hours | Human |
| Plasma Clearance | 0.12–0.21 L/h/kg | Rat |
| Volume of Distribution | 0.7–1.5 L/kg | Rat |
Source: Data from preclinical and clinical pharmacokinetic studies.[2][11]
Experimental Protocols
Protocol 1: Quantification of Cotinine in Human Plasma using LC-MS/MS
This protocol outlines a standard method for the determination of cotinine concentrations in human plasma, employing this compound as an internal standard.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Cotinine reference standard
-
Human plasma (from study subjects)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cotinine: m/z 177.1 → 80.1
-
Cotinine-d7: m/z 184.1 → 80.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the cotinine standard to the this compound internal standard against the concentration of the cotinine standard.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
Nicotine Metabolism Pathway
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6 to cotinine.[2] Cotinine is then further metabolized, mainly to trans-3'-hydroxycotinine.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry-based assays.
References
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of cotinine quantitation in smoking related research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of measuring cotinine levels to identify smokers in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cotinine effects on nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of urine nicotine and cotinine excretion rates to assessment of nicotine replacement in light, moderate, and heavy smokers undergoing transdermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (Rac)-Cotinine-d7 Stock and Working Solutions for Analytical Applications
Application Note
(Rac)-Cotinine-d7 is a deuterated analog of cotinine (B1669453), the primary metabolite of nicotine. Its use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of cotinine in various biological matrices. This document provides detailed protocols for the preparation of this compound stock and working solutions, ensuring precision and reliability in research, clinical, and drug development settings.
Introduction
This compound serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte, cotinine, while having a distinct mass-to-charge ratio, allowing for its differentiation in mass spectrometry.[1] Proper preparation of stock and working solutions is the foundational step for developing robust and reproducible analytical methods. The following protocols outline the necessary steps, materials, and storage conditions to maintain the integrity and stability of these solutions.
Materials and Equipment
-
This compound (crystalline solid, purity >95%)
-
High-purity solvents (e.g., methanol (B129727), isopropanol, acetonitrile, analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Amber glass vials or ampules for storage
-
Freezer (-20°C or -80°C)
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution. High-purity solvents are essential to avoid interference in sensitive analytical methods.
Procedure:
-
Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add a small volume of methanol (approximately 0.5 mL) to dissolve the powder.
-
Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, bring the solution to the 1 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C or lower for long-term stability. Non-deuterated cotinine has shown stability for at least 4 years when stored at -20°C as a crystalline solid.[2]
Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to concentrations relevant to the analytical assay's calibration range. The following is an example of a serial dilution to obtain a 1 µg/mL working solution.
Procedure:
-
Intermediate Stock (100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the desired solvent (e.g., methanol or a water/methanol mixture).
-
Mix thoroughly.
-
-
Working Solution (1 µg/mL):
-
Pipette 10 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the final working solvent (often the mobile phase used in the LC-MS method).
-
Mix thoroughly. This working solution is now ready to be used for spiking into samples. For instance, adding 50 µL of a 100 ng/mL working solution to a 500 µL urine sample is a common practice.[1]
-
Data Presentation: Summary of Solutions
The following table summarizes the concentrations and preparation details for the stock and working solutions.
| Solution Type | This compound Concentration | Solvent | Preparation Steps | Storage Temperature |
| Primary Stock | 1 mg/mL (1000 µg/mL) | Methanol | Dissolve 1 mg in 1 mL of solvent. | ≤ -20°C |
| Intermediate Stock | 100 µg/mL | Methanol | Dilute 100 µL of Primary Stock to 1 mL. | ≤ -20°C |
| Working Solution | 1 µg/mL (1000 ng/mL) | Methanol/Water | Dilute 10 µL of Intermediate Stock to 1 mL. | 2-8°C (short-term) |
| Spiking Solution | 100 ng/mL | Methanol/Water | Dilute 100 µL of Working Solution to 1 mL. | 2-8°C (short-term) |
Conclusion
The accurate preparation of this compound stock and working solutions is fundamental for the reliable quantification of cotinine in biological samples. Following these detailed protocols will ensure consistency and accuracy in experimental results. It is recommended to use calibrated equipment and high-purity reagents to minimize potential errors. For aqueous-based working solutions, it is advisable to prepare them fresh, as the stability of cotinine in aqueous solutions may be limited to one day.[2]
References
Application Note: High-Throughput Analysis of Cotinine and (Rac)-Cotinine-d7 in Biological Matrices
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of cotinine (B1669453) and its deuterated internal standard, (Rac)-Cotinine-d7, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cotinine is the primary metabolite of nicotine (B1678760) and serves as a reliable biomarker for assessing tobacco use and exposure to secondhand smoke.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it effectively compensates for variations during sample preparation and analysis.[4][5] This method is designed for researchers, scientists, and drug development professionals requiring high-throughput analysis in clinical and research settings.
Introduction
Cotinine, the major metabolite of nicotine, is widely recognized as the most reliable biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine. Accurate and precise quantification of cotinine in biological samples such as urine, plasma, and saliva is essential for a variety of applications, including clinical diagnostics, smoking cessation programs, and epidemiological studies.
Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is considered the gold standard for quantitative bioanalysis. The deuterated analog, this compound, is an ideal internal standard for cotinine analysis as it shares nearly identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior allow for the correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise results.
This application note provides a detailed protocol for the chromatographic separation and quantification of cotinine and this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in biological matrices like plasma or serum.
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).
-
Spike Internal Standard: Add a known amount of this compound solution to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving the analytes from matrix interferences.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or HILIC column is commonly used for the separation of nicotine and its metabolites. For this protocol, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both cotinine and this compound.
-
Ion Transitions:
-
Cotinine: m/z 177.1 → 80.1 (Quantifier), m/z 177.1 → 98.1 (Qualifier)
-
This compound: m/z 184.2 → 80.1
-
Data Presentation
The following table summarizes the key quantitative data for the analysis of cotinine and this compound.
| Parameter | Cotinine | This compound |
| Precursor Ion (m/z) | 177.1 | 184.2 |
| Product Ion (m/z) - Quantifier | 80.1 | 80.1 |
| Product Ion (m/z) - Qualifier | 98.1 | - |
| Retention Time (min) | ~2.5 | ~2.5 |
| Linear Range | 0.1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | ~0.05 ng/mL | - |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | - |
| Intra-day Precision (%CV) | < 5% | - |
| Inter-day Precision (%CV) | < 10% | - |
| Accuracy (% Recovery) | 90 - 110% | - |
Mandatory Visualization
Caption: Experimental workflow for the quantification of cotinine using LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of cotinine in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for analytical variability. This method is well-suited for a wide range of applications in clinical and research settings, enabling reliable monitoring of tobacco exposure.
References
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring cotinine to monitor tobacco use and smoking cessation | MDedge [mdedge.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometric Detection of (Rac)-Cotinine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), is a critical biomarker for monitoring tobacco exposure and finds significant application in smoking cessation studies and environmental health monitoring. Accurate and sensitive quantification of cotinine in biological matrices is paramount for reliable data. The use of stable isotope-labeled internal standards, such as (Rac)-Cotinine-d7, is the gold standard in quantitative mass spectrometry-based methods, as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the detection and quantification of this compound, often used as an internal standard for the analysis of cotinine, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from established practices for cotinine analysis and adapted for the specific use of the d7 labeled analog.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences from complex biological matrices such as plasma, serum, and urine. Three common and effective methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound, at an appropriate concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
Protocol:
-
To 500 µL of the biological sample, add the internal standard, this compound.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 2 mL of an organic solvent mixture, such as dichloromethane:isopropanol:n-heptane (50:1:49, v/v/v).
-
Vortex for 5 minutes, followed by centrifugation at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
c) Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and can be automated for high-throughput workflows.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the biological sample, pre-treated with the internal standard, onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Liquid Chromatography (LC) Parameters
Chromatographic separation is essential to resolve cotinine from other endogenous matrix components.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Note: The exact MRM transitions and collision energies for this compound are not widely published and should be optimized for the specific instrument being used. The values provided for this compound are inferred based on the known fragmentation of cotinine and its other deuterated analogs.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Requires Optimization |
| Cotinine | 177.1 | 98.1 | 20 - 30 |
| This compound | 184.1 | 105.1 | 20 - 35 (Optimize for maximal signal) |
| (Alternative Product Ion for Confirmation) | 80.1 | ||
| (Alternative Product Ion for Confirmation) | 87.1 |
Data Presentation
The following table summarizes the key quantitative parameters for a typical cotinine assay using this compound as an internal standard. These values are representative and may vary depending on the specific experimental conditions and matrix.
| Parameter | Cotinine | This compound (Internal Standard) |
| Linear Range | 0.1 - 500 ng/mL | Fixed Concentration (e.g., 100 ng/mL) |
| Limit of Detection (LOD) | ~0.05 ng/mL | Not Applicable |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | Not Applicable |
| Precision (%CV) | < 15% | Not Applicable |
| Accuracy (%Bias) | 85 - 115% | Not Applicable |
| Recovery | > 80% (dependent on extraction method) | > 80% (dependent on extraction method) |
Visualizations
Caption: Experimental workflow for the quantification of cotinine using this compound.
Caption: Logical relationship of nicotine metabolism and quantification using an internal standard.
Troubleshooting & Optimization
minimizing matrix effects for cotinine analysis with (Rac)-Cotinine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cotinine (B1669453) analysis, with a special focus on minimizing matrix effects using (Rac)-Cotinine-d7 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of cotinine.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of cotinine and/or the internal standard. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering substances than Protein Precipitation (PPT). 2. Improve Chromatographic Separation: Modify the LC gradient to better separate cotinine from matrix components. Experiment with different column chemistries, such as C18 or Phenyl-Hexyl, to alter selectivity.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Inefficient Ionization: Suboptimal mass spectrometer source conditions. | Review and optimize ESI source parameters, including spray voltage, gas flows, and temperature.[3] | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | 1. Automate Sample Preparation: Utilize automated liquid handling systems for consistent sample processing.[4] 2. Ensure Complete Mixing: Thoroughly vortex samples at each step of the preparation process. |
| Internal Standard Issues: Inconsistent addition of this compound or degradation of the internal standard. | 1. Verify Pipetting Accuracy: Calibrate and verify the accuracy of pipettes used for adding the internal standard. 2. Check Internal Standard Stability: Ensure the internal standard solution is stored correctly and has not degraded. | |
| Inaccurate Quantification (Poor Accuracy) | Matrix Effects (Ion Enhancement or Suppression): The matrix is affecting the ionization of cotinine differently than the internal standard. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is an appropriate choice as it co-elutes with cotinine and experiences similar matrix effects, allowing for accurate correction.[5] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for matrix effects. |
| Cross-Contamination or Carryover: Residual cotinine from a high-concentration sample is affecting the subsequent analysis of a low-concentration sample. | 1. Optimize Wash Steps: Implement a robust wash sequence for the autosampler and injection port between samples. 2. Blank Injections: Run blank injections after high-concentration samples to check for carryover. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column or mobile phase. | 1. Column Conditioning: Ensure the column is properly conditioned before analysis. 2. Mobile Phase pH: Verify the pH of the mobile phase is appropriate for the analysis. 3. Column Contamination: If the column is old or has been used with complex matrices, consider replacing it. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in cotinine analysis?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of cotinine analysis in biological samples like plasma, urine, or saliva, endogenous components can either suppress or enhance the ionization of cotinine in the mass spectrometer source. This can lead to inaccurate and imprecise quantification.
Q2: How does this compound help in minimizing matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to cotinine, except that seven hydrogen atoms are replaced with deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (cotinine) and the internal standard. Because it is chemically identical, this compound co-elutes with cotinine and is affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains constant even if both signals are suppressed or enhanced.
Q3: Which sample preparation method is best for reducing matrix effects in cotinine analysis?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay. Here is a comparison of common methods:
| Method | Principle | Advantage | Disadvantage | Typical Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent like acetonitrile (B52724) or methanol (B129727). | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids (B1166683) and salts, which can cause significant ion suppression. | 72 - 101 | Can be significant |
| Liquid-Liquid Extraction (LLE) | Cotinine is partitioned from the aqueous sample into an immiscible organic solvent. | More effective at removing salts and other polar interferences than PPT. | Can be labor-intensive and may not effectively remove all phospholipids. | 85.5 - 105.0 | Moderate |
| Solid-Phase Extraction (SPE) | Cotinine is retained on a solid sorbent while interfering compounds are washed away. The purified cotinine is then eluted. | Provides the cleanest extracts, significantly reducing matrix effects. Can be automated. | More expensive and time-consuming than PPT or LLE. | >95 | <10 |
Q4: What are the typical LC-MS/MS parameters for cotinine and this compound analysis?
While specific parameters should be optimized for your instrument, here are some general guidelines:
-
Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typical.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Cotinine: The precursor ion is typically m/z 177.3. Common product ions are m/z 80 and m/z 98.
-
This compound: With seven deuterium atoms, the precursor ion will be at a higher m/z. The exact m/z will depend on the labeling pattern, but it is expected to be around m/z 184.3. The product ions may or may not have the deuterium label depending on the fragmentation pattern. It is crucial to determine the optimal transitions for your specific internal standard.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a general guideline and may need optimization for your specific application.
-
Sample Pre-treatment: To a 200 µL plasma sample, add 20 µL of this compound internal standard solution (concentration should be optimized based on expected cotinine levels). Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the cotinine and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions: To be optimized for your specific instrument and internal standard.
Visualizations
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Caption: Decision tree for troubleshooting matrix effects in cotinine analysis.
References
- 1. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution for (Rac)-Cotinine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (Rac)-Cotinine-d7. The focus is on improving peak shape and resolution in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?
Poor peak shape is a common issue that can compromise resolution and the accuracy of integration. The type of distortion often points to a specific cause.
-
Peak Tailing: This is the most frequent issue for basic compounds like cotinine (B1669453). It is characterized by an asymmetric peak where the latter half is broader than the front half. The primary cause is the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][2] Other potential causes include using a mobile phase with insufficient buffer strength, column contamination, or excessive extra-column volume from tubing and fittings.[3][4]
-
Peak Fronting: This distortion, where the front of the peak is sloped, is often a sign of column overload.[5] It can also occur if the sample is dissolved and injected in a solvent that is significantly stronger than the mobile phase, causing the analyte to travel too quickly at the head of the column.
-
Split Peaks: Split peaks can indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material. This issue can also arise from injecting the sample in a very strong solvent or from sample precipitation on the column.
Caption: A logical workflow for troubleshooting common peak shape problems.
Q2: My this compound internal standard and the native cotinine analyte show slightly different retention times. Why does this happen and is it a concern?
This phenomenon is a known chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
This occurs because deuterium (B1214612) (²H) is heavier than protium (B1232500) (¹H), leading to subtle changes in molecular size and bond strength, which can affect interactions with the stationary phase. While a small shift is common, the primary goal is to ensure the peaks are as close as possible to guarantee co-elution.
This is a significant concern because if the analyte and the internal standard do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement) as they enter the mass spectrometer source. This "differential matrix effect" can compromise quantitative accuracy, potentially leading to an over- or underestimation of the analyte concentration.
Caption: Impact of co-elution on quantification accuracy in the presence of matrix effects.
Q3: What are the most effective strategies to improve the peak shape and resolution for this compound?
Improving peak shape requires a systematic approach that addresses potential chemical and physical interactions within the LC system.
-
Mobile Phase Optimization: For basic compounds like cotinine, lowering the mobile phase pH to between 2 and 3 is highly effective. Using an acidic modifier like formic acid protonates the residual silanol groups on the column packing, minimizing the secondary ionic interactions that cause peak tailing.
-
Column Selection:
-
High-Purity, End-Capped Columns: Use modern, high-purity silica (B1680970) columns that are thoroughly end-capped. End-capping treats residual silanols to make them less polar and less likely to interact with basic analytes.
-
Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer unique interactions and improved peak shape for basic compounds.
-
-
Control of Sample Solvent: Always dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase composition. Injecting in a strong organic solvent can cause significant peak distortion.
-
System Maintenance and Best Practices:
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are zero-dead-volume.
-
Use a Guard Column: A guard column protects the analytical column from contaminants and can help maintain performance over time.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.
-
Q4: My experiment requires resolving the enantiomers of cotinine. How does this affect the use of this compound?
Resolving enantiomers requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are commonly used for the enantiomeric separation of nicotine (B1678760) and its analogs.
When using a chiral method, the racemic this compound internal standard will also be separated into its two enantiomers, (R)-Cotinine-d7 and (S)-Cotinine-d7, resulting in two distinct peaks. For accurate quantification, you must:
-
Identify the peak corresponding to the native cotinine enantiomer of interest (e.g., S-Cotinine).
-
Use only the peak for the corresponding deuterated enantiomer (e.g., S-Cotinine-d7) for calculating the area ratio.
Data & Protocols
This section provides example starting conditions and protocols for the analysis of cotinine.
Table 1: Example LC Columns for Cotinine Analysis
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Reference |
| Raptor Biphenyl | Biphenyl | 2.7 | 50 x 2.1 | |
| Waters UPLC BEH Phenyl | Phenyl | 1.7 | 30 x 2.1 | |
| Thermo Syncronis C18 | C18 | 1.7 | 50 x 2.1 |
Table 2: Example Mobile Phase Conditions for Cotinine Analysis
| Mobile Phase A | Mobile Phase B | Mode | pH Modifier | Reference |
| Water | Methanol | Gradient | 0.1% Formic Acid | |
| Water | Acetonitrile | Gradient | 0.1% Formic Acid | |
| 5 mM Ammonium Formate | Methanol | Gradient | pH adjusted to 2.5 |
Experimental Protocol: General LC-MS/MS (B15284909) Method
This protocol provides a general starting point for the analysis of cotinine in a biological matrix like plasma or urine. Optimization will be required for specific instrumentation and sample types.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 25 µL of the plasma sample into a 96-well plate or microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial or a clean 96-well plate for injection.
2. LC Conditions (Example)
-
Column: Raptor Biphenyl (2.7 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions (Example)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 450 °C
-
Multiple Reaction Monitoring (MRM):
-
Cotinine: Monitor the transition from the precursor ion (Q1) to a specific product ion (Q3). Optimization required.
-
Cotinine-d7: Monitor the corresponding transition for the deuterated standard. Optimization required.
-
-
Dwell Time: 100 ms (per transition)
References
addressing isotopic interference in cotinine quantification
Welcome to the technical support center for cotinine (B1669453) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference in LC-MS/MS-based cotinine analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of cotinine quantification?
A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometer detects an overlapping signal between the analyte (cotinine) and its stable isotope-labeled internal standard (SIL-IS), such as cotinine-d3 or cotinine-d4. This happens because naturally abundant heavy isotopes (like ¹³C) in the unlabeled cotinine molecule can result in a mass-to-charge ratio (m/z) that is identical to the SIL-IS. Conversely, the SIL-IS may contain a small amount of unlabeled cotinine as an impurity. This overlap can lead to inaccurate quantification.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like cotinine-d3 used?
A2: A SIL-IS is considered the "gold standard" for quantitative mass spectrometry.[2] Because it is chemically and structurally almost identical to cotinine, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[1][2] The mass difference created by the deuterium (B1214612) labels allows the mass spectrometer to differentiate it from the native cotinine.
Q3: What are the consequences of unaddressed isotopic interference?
A3: If not properly addressed, isotopic interference can lead to significant analytical issues, including:
-
Non-linear Calibration Curves: The relationship between concentration and response may become non-linear, particularly at the upper and lower limits of quantification, compromising the assay's reliability.[3]
-
Poor Assay Precision: Increased variability and poor reproducibility of results can occur.
Q4: How can I determine if isotopic interference is affecting my cotinine assay?
A4: Key indicators of isotopic interference include:
-
A significant signal in the SIL-IS mass transition channel when analyzing a high-concentration sample of unlabeled cotinine.
-
The presence of a peak for unlabeled cotinine when analyzing a sample containing only the SIL-IS.
-
Non-linearity in the calibration curve, especially at high concentrations.
-
Inaccurate results for quality control (QC) samples.
A systematic experiment to diagnose this issue is detailed in the Troubleshooting section.
Q5: What are the acceptable limits for interference?
A5: According to regulatory guidelines such as the ICH M10, when analyzing blank matrix samples, the response from any interfering components should be no more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and no more than 5% of the response for the internal standard. These criteria can be used as a benchmark to assess the significance of isotopic cross-contribution.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
You observe that your calibration curve for cotinine is non-linear, particularly at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Corrective Actions:
-
Option A: Increase SIL-IS Concentration: A higher concentration of the internal standard can diminish the relative impact of the cross-contribution from the unlabeled analyte. However, this may increase costs and could potentially lead to ion suppression.
-
Option B: Select Different MRM Transitions: Investigate alternative precursor or product ions for cotinine or its SIL-IS that are less prone to interference. This may involve monitoring a less abundant but more specific fragment.
-
Option C: Improve Chromatographic Separation: While the SIL-IS is expected to co-elute with the analyte, a slight chromatographic shift can sometimes occur due to the deuterium isotope effect. If this shift causes differential matrix effects, optimizing the chromatography to ensure perfect co-elution or separation from other interfering matrix components can be beneficial.
Issue 2: Inaccurate Quality Control (QC) Samples
Your low or high QC samples are consistently failing acceptance criteria for accuracy (e.g., outside ±15% of the nominal value).
Logical Troubleshooting Steps:
Caption: Logical path for troubleshooting inaccurate QC samples.
Data Presentation
The following tables summarize typical mass transitions for cotinine and its common SIL-IS, along with a sample calculation for assessing interference.
Table 1: Typical Mass Transitions for Cotinine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cotinine | 177.1 | 80.1 | Primary transition for quantification. |
| Cotinine | 177.1 | 98.1 | Confirmation ion. |
| Cotinine-d3 | 180.1 | 80.1 | The product ion is often the same as the unlabeled analyte. |
| Cotinine-d4 | 181.1 | 80.1 or 84.1 | Higher deuteration reduces potential for interference. |
Note: Optimal transitions may vary based on the instrument and source conditions.
Table 2: Example Calculation of Isotopic Interference
This table demonstrates how to calculate the percent contribution of high-concentration cotinine to the cotinine-d3 internal standard signal, based on the experimental protocol below.
| Sample Description | Peak Area in Cotinine Channel (Analyte) | Peak Area in Cotinine-d3 Channel (IS) |
| ULOQ Cotinine Standard (No IS) | 2,500,000 | 7,500 |
| Mid-QC Cotinine Standard (with IS) | 1,200,000 | 1,000,000 |
Calculation:
-
% Contribution = (Peak Area of Interference / Peak Area of IS in a typical sample) * 100
-
% Contribution = (7,500 / 1,000,000) * 100 = 0.75%
Interpretation: In this example, the contribution is 0.75%, which is well below the 5% guidance threshold and is likely acceptable.
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Cross-Contribution
Objective: To quantify the bidirectional interference between unlabeled cotinine and its stable isotope-labeled internal standard (e.g., cotinine-d3).
Methodology:
-
Preparation of Solutions:
-
Blank Matrix: Use the same biological matrix (e.g., plasma, urine) as your study samples.
-
Solution A (Analyte to IS Interference): Prepare a sample by spiking the blank matrix with unlabeled cotinine at the Upper Limit of Quantification (ULOQ). Do not add the SIL-IS.
-
Solution B (IS to Analyte Interference): Prepare a sample by spiking the blank matrix with the SIL-IS at its working concentration. Do not add unlabeled cotinine.
-
Zero Sample: Prepare a blank matrix sample containing only the SIL-IS.
-
-
LC-MS/MS Analysis:
-
Inject and analyze Solution A. Monitor both the mass transition for unlabeled cotinine and the mass transition for the SIL-IS.
-
Inject and analyze Solution B. Monitor both the mass transition for the SIL-IS and the mass transition for unlabeled cotinine.
-
-
Data Analysis:
-
Analyte to IS: In the chromatogram from Solution A, measure the peak area of any signal detected in the SIL-IS channel at the retention time of cotinine. This is the interference signal. Calculate its percentage contribution relative to the average peak area of the SIL-IS in your calibration standards or QC samples.
-
IS to Analyte: In the chromatogram from Solution B, measure the peak area of any signal detected in the unlabeled cotinine channel. This represents the amount of unlabeled impurity in your SIL-IS. Calculate its percentage contribution relative to the peak area of the LLOQ standard.
-
Acceptance Criteria:
-
The interference signal from the analyte in the IS channel should ideally be less than 5% of the IS response.
-
The interference signal from the IS in the analyte channel should be less than 20% of the analyte response at the LLOQ.
References
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Cotinine Analysis
Welcome to the technical support center for optimizing solid-phase extraction (SPE) of cotinine (B1669453). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems that may arise during the solid-phase extraction of cotinine, presented in a question-and-answer format.
Q1: Why is my cotinine recovery consistently low?
A1: Low recovery is a common issue in SPE and can be attributed to several factors throughout the extraction process. A systematic approach is crucial to identify the source of analyte loss.[1][2][3]
-
Analyte Breakthrough During Sample Loading: Your cotinine may not be binding effectively to the SPE sorbent. This can happen if the sample solvent is too strong, preventing proper interaction with the stationary phase.[3][4] Consider diluting your sample with a weaker solvent. Also, ensure the pH of your sample is adjusted appropriately to facilitate the desired interaction with the sorbent (see Q3).
-
Premature Elution During Washing: The wash solvent may be too strong, causing the cotinine to be washed away along with interferences. To remedy this, try using a weaker wash solvent or decreasing the volume of the wash step.
-
Incomplete Elution: The elution solvent may not be strong enough to release the cotinine from the sorbent. You may need to increase the volume of the elution solvent, use a stronger solvent, or add a modifier (e.g., ammonium (B1175870) hydroxide) to disrupt the interaction between cotinine and the sorbent.
-
Sorbent Overload: The capacity of the SPE cartridge may be exceeded by either a high concentration of cotinine or a complex sample matrix. This can lead to the analyte passing through the cartridge without being retained.
To diagnose where the loss is occurring, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).
Q2: My cotinine recovery is inconsistent and not reproducible. What could be the cause?
A2: Poor reproducibility can stem from inconsistencies in the experimental procedure or issues with the analytical system itself.
-
Inconsistent Sample Pre-treatment: Ensure that your sample preparation is uniform for all samples. This includes consistent pH adjustments and dilutions.
-
Variable Flow Rates: Drastic variations in the flow rate during sample loading, washing, or elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results. If performing the procedure manually, try to maintain a consistent drop-wise flow. Automated systems can help regulate the flow rate.
-
Sorbent Drying: For some SPE phases, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery and reproducibility. However, some modern polymeric phases are designed to resist drying.
-
Analytical System Variability: Before troubleshooting the SPE method, verify that your analytical instrument (e.g., LC-MS) is functioning correctly by injecting known standards. Check for issues like sample carryover or detector problems.
Q3: How does pH affect cotinine recovery during SPE?
A3: The pH of the sample and the various solutions used is a critical parameter in SPE, especially for ionizable compounds like cotinine.
Cotinine is a weak base. Therefore, adjusting the pH of the sample can control its charge state and its interaction with the SPE sorbent.
-
For Reversed-Phase and Cation-Exchange SPE: To ensure cotinine is in its charged (protonated) state for strong retention on a cation-exchange sorbent or appropriate interaction in reversed-phase, the pH of the sample should be adjusted to be at least 2 pH units below its pKa.
-
For Elution: To elute cotinine from a cation-exchange sorbent, the pH of the elution solvent should be increased to deprotonate the analyte, thus disrupting the ionic interaction. Often, a small percentage of ammonium hydroxide (B78521) is added to an organic solvent like methanol (B129727) for this purpose. One study found that adjusting the pH to >13 improved the extraction of cotinine.
Q4: My final extract is not clean and shows significant matrix effects. How can I improve the cleanup?
A4: A dirty extract can interfere with downstream analysis, causing ion suppression in mass spectrometry and leading to inaccurate quantification.
-
Optimize the Wash Step: The wash step is crucial for removing interferences. You can try increasing the strength of the wash solvent, as long as it does not elute the cotinine. Experiment with different solvent compositions. For example, a wash with a small percentage of organic solvent in water can remove less polar interferences in a reversed-phase method.
-
Select a More Selective Sorbent: If you are using a generic sorbent like C18, you might get better cleanup with a more selective sorbent, such as a mixed-mode or a molecularly imprinted polymer (MIP) sorbent, which offers higher selectivity for cotinine.
-
Modify Sample Pre-treatment: Techniques like protein precipitation or liquid-liquid extraction prior to SPE can help in removing a significant portion of the matrix components.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for cotinine extraction?
A1: The choice of SPE cartridge depends on the sample matrix and the desired selectivity. Common choices for cotinine include:
-
Polymeric Cation Exchange: These are often recommended for biological fluids like plasma and urine as they provide a dual retention mechanism (ion exchange and reversed-phase) and can result in very clean extracts and high recovery.
-
Reversed-Phase (e.g., C18): These are widely used and can provide good recovery, although they may be less selective than cation-exchange sorbents.
-
Silica-based: While available, some studies suggest that polymeric sorbents may offer better cleanup for complex samples like plasma compared to silica-based media.
-
Molecularly Imprinted Polymers (MIPs): These offer high selectivity for the target analyte, cotinine, which can lead to exceptionally clean extracts.
Q2: What are typical recovery rates for cotinine using SPE?
A2: Cotinine recovery rates can vary significantly depending on the method, sorbent, and sample matrix. However, optimized methods can achieve high and consistent recoveries.
| Sorbent Type | Sample Matrix | Reported Recovery (%) | Reference |
| Polymeric Strong Cation | Plasma | ~94% | |
| C18 | Urine | 98% | |
| CleanScreen® DAU | Urine | >90% | |
| Silica followed by C18 | Serum | 64 ± 10% | |
| Oasis® HLB and MCX | Plasma | 52-88% | |
| Oasis® HLB and MCX | Urine | 51-118% |
Q3: Can I automate the SPE process for cotinine analysis?
A3: Yes, automating the SPE process is highly recommended, especially for high-throughput laboratories. Automated systems offer improved reproducibility by ensuring consistent application of solvents, controlled flow rates, and precise timing.
Q4: What is a suitable elution solvent for cotinine?
A4: The choice of elution solvent depends on the SPE sorbent used. For cation-exchange sorbents, a common elution solvent is a mixture of an organic solvent with a base to neutralize the charge on the cotinine. A frequently used combination is methanol with ammonium hydroxide (e.g., 95:5 v/v). For reversed-phase sorbents, a strong organic solvent like methanol or acetonitrile (B52724) is typically used.
Experimental Protocols
Below are detailed methodologies for cotinine extraction from plasma and urine.
Protocol 1: Cotinine Extraction from Human Plasma using Polymeric Cation Exchange SPE
This protocol is adapted from an automated SPE method.
1. Sample Pretreatment:
- To 1 mL of plasma, add 50 µL of 1 M formic acid to interrupt protein binding.
- Dilute the mixture with 3 mL of 50 mM ammonium acetate (B1210297) (pH 6).
- Mix thoroughly and centrifuge.
2. SPE Procedure (using a polymeric strong cation exchange cartridge, e.g., 200 mg/3 mL):
- Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of 50 mM ammonium acetate (pH 6).
- Loading: Load the pretreated plasma sample onto the cartridge.
- Washing:
- Wash 1: 2 mL of 50 mM ammonium acetate (pH 6).
- Wash 2: 500 µL of methanol.
- Elution: Elute the cotinine with 2 x 500 µL of 95:5 (v/v) methanol/ammonium hydroxide.
3. Post-Elution:
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., 1 mL of 0.5% TFA in water) for analysis.
Protocol 2: Cotinine Extraction from Urine using a Mixed-Mode SPE
This protocol is based on a method for extracting nicotine (B1678760) and its metabolites from urine.
1. Sample Pretreatment:
- To 1 mL of urine in a clean sample tube, add internal standards.
- Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6) and mix.
- Add an additional 2 mL of 0.1 M phosphate buffer (pH 6) and mix.
- Centrifuge for 10 minutes at 3000 rpm.
2. SPE Procedure (using a mixed-mode sorbent, e.g., Clean Screen® DAU, 200mg / 6 mL):
- Conditioning:
- 1 x 3 mL of methanol.
- 1 x 3 mL of deionized water.
- 1 x 1 mL of 0.1 M phosphate buffer (pH 6). Ensure the sorbent does not dry out.
- Loading: Load the pretreated sample at a flow rate of 1-2 mL/minute.
- Washing:
- 1 x 3 mL of deionized water.
- 1 x 3 mL of 1 M acetic acid.
- 1 x 3 mL of methanol.
- Dry the column thoroughly (e.g., 5 minutes at >10 inches Hg).
- Elution: Elute with 1 x 3 mL of a freshly prepared solution of methylene (B1212753) chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v). Collect the eluate at a rate of 1-2 mL/minute.
3. Post-Elution:
- Evaporate the eluate to dryness under nitrogen at < 35°C.
- Reconstitute with 100 µL of methanol and vortex.
- Transfer to an autosampler vial for analysis.
Visualizations
References
Technical Support Center: Troubleshooting Low Signal Intensity of (Rac)-Cotinine-d7 in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues related to the analysis of (Rac)-Cotinine-d7 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to low signal intensity of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of this compound?
Low signal intensity of this compound, a deuterated internal standard, can stem from several factors during LC-MS analysis. The most frequent causes include:
-
Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of Cotinine-d7 in the mass spectrometer's ion source, leading to a reduced signal.[1][2] This is a very common phenomenon in LC-MS.[3] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1]
-
Matrix Effects: Even with a co-eluting internal standard, the analyte and the deuterated standard can experience different degrees of ion suppression or enhancement from matrix components, a phenomenon known as differential matrix effect.[4]
-
Suboptimal MS Parameters: Incorrect or poorly optimized mass spectrometer settings, such as ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy), can lead to inefficient ion generation and fragmentation.
-
Chromatographic Issues: Poor peak shape, retention time shifts, or inadequate separation from interfering matrix components can all contribute to a lower-than-expected signal.
-
Sample Preparation Problems: Inefficient extraction, errors in spiking the internal standard, or degradation of the standard during sample processing can result in a low signal.
-
Instability of the Internal Standard: Deuterated standards can sometimes be unstable, leading to degradation during storage or analysis.
Q2: My this compound signal is low and variable across my sample batch. What should I investigate first?
High variability in the internal standard signal across a batch often points to issues related to individual sample characteristics or inconsistencies in sample preparation. The primary suspect is inconsistent sample preparation, leading to variable extraction recovery between samples. Differential matrix effects, where the matrix of each sample uniquely affects the ionization of the internal standard, is another major cause.
Q3: Can the position of the deuterium (B1214612) label on the cotinine (B1669453) molecule affect signal intensity?
Yes, the position of the deuterium label can be a factor. Deuterium atoms are more prone to exchange with hydrogen atoms from the solvent or sample matrix if they are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom next to a carbonyl group. This isotopic back-exchange can lead to a decrease in the deuterated standard's signal and an artificially inflated signal for the unlabeled analyte.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression and Matrix Effects
Ion suppression is a primary cause of low signal intensity for internal standards. This guide provides a systematic approach to identify and address this issue.
Step 1: Assess for Ion Suppression
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Using a T-piece, continuously infuse the Cotinine-d7 solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.
-
Once a stable baseline signal for Cotinine-d7 is established, inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Monitor the Cotinine-d7 signal throughout the chromatographic run. A significant drop in the signal indicates a region of ion suppression.
Step 2: Evaluate Differential Matrix Effects
Even if Cotinine-d7 co-elutes with the analyte, they may experience different levels of ion suppression. A post-extraction addition experiment can quantify this effect.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
Objective: To quantitatively assess the impact of the sample matrix on the this compound signal.
Methodology:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample through the entire extraction and evaporation process. Spike the this compound into the reconstitution solvent at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Step 3: Mitigation Strategies
If ion suppression or significant matrix effects are detected, consider the following:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.
Guide 2: Optimizing Mass Spectrometer and Chromatographic Parameters
Proper instrument setup is critical for achieving optimal signal intensity.
Step 1: Verify and Optimize MS Parameters
-
Ion Source Tuning: Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage to maximize the signal.
-
Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transition of this compound to ensure efficient precursor ion transmission and fragmentation.
Step 2: Evaluate Chromatography
-
Co-elution with Analyte: A key assumption for accurate quantification is the co-elution of the analyte and the internal standard. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Overlay the chromatograms to confirm co-elution. If they are separated, they may be exposed to different matrix effects.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can reduce the signal-to-noise ratio. This may be due to column degradation, inappropriate mobile phase, or interactions with the analytical column.
Logical Relationship: Impact of Co-elution on Quantification
Caption: The relationship between chromatographic co-elution and quantitative accuracy.
Quantitative Data Summary
The following tables provide typical parameters for the analysis of cotinine and its deuterated internal standards, compiled from various studies.
Table 1: Example LC-MS/MS Parameters for Cotinine Analysis
| Parameter | Setting | Reference |
| LC Column | BEH Phenyl, 1.7 µm (30 x 2.1 mm) | |
| Mobile Phase | A: Water with 2 mM Ammonium CarbonateB: Methanol | |
| Ionization Mode | ESI+ | |
| MRM Transition (Cotinine) | 177.3 -> 80 | |
| MRM Transition (Cotinine-d3) | 180.3 -> 80 |
Table 2: Reported Performance Characteristics for Cotinine Assays
| Performance Metric | Value | Biological Matrix | Reference |
| Linear Range | 0.5 - 1,000 ng/mL | Human Plasma | |
| LLOQ | 0.20 ng/mL | Human Plasma | |
| LLOQ | 1.11 ng/mL | Mouse Serum | |
| Recovery | >95% | Human Plasma | |
| Matrix Effects | <10% | Serum and Plasma |
References
Technical Support Center: Managing Ion Suppression in ESI-MS for Cotinine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ion suppression during the analysis of cotinine (B1669453) by Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Issue 1: Low Cotinine Signal Intensity or Complete Signal Loss
You are experiencing a significantly lower signal for cotinine than expected, or the signal is absent altogether, even when analyzing a known concentration.
-
Possible Cause: Severe ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most pronounced.
-
Improve Sample Preparation: Enhance the clean-up procedure to remove interfering substances. Consider switching from a simple protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][3]
-
Optimize Chromatography: Modify the chromatographic method to separate cotinine from the interfering matrix components. This can be achieved by altering the gradient profile, changing the column chemistry, or adjusting the flow rate.
-
Sample Dilution: Dilute the sample to reduce the concentration of matrix components. Note that this will also dilute the analyte, so this approach is best for samples with higher cotinine concentrations.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS, such as cotinine-d3. This is the most effective way to compensate for signal variability caused by ion suppression.[5]
-
Issue 2: Poor Reproducibility and High Variability in Results
You are observing inconsistent results for cotinine concentrations across replicate injections or between different sample batches.
-
Possible Cause: Variable ion suppression due to inconsistencies in the sample matrix or the analytical process.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize matrix variability.
-
Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard (e.g., cotinine-d3) to normalize the signal and compensate for variations in ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.
-
Automate Sample Preparation: Where possible, use automated sample preparation systems to improve the consistency of the extraction process.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS analysis of cotinine?
Ion suppression is a matrix effect where the ionization efficiency of cotinine is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins). This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: How can I detect the presence of ion suppression in my cotinine analysis?
A common method is the post-column infusion experiment. In this technique, a constant flow of a standard cotinine solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A drop in the baseline signal of the infused cotinine at specific retention times indicates the presence of ion-suppressing components eluting from the column.
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) like cotinine-d3 in managing ion suppression?
A SIL-IS, such as cotinine-d3, is chemically and physically very similar to cotinine. Therefore, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the cotinine signal to the cotinine-d3 signal, accurate quantification can be achieved even in the presence of signal suppression, as the variability introduced by the matrix effect is normalized.
Q4: Can the choice of ionization source affect ion suppression for cotinine analysis?
Yes. Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant and persistent ion suppression is observed with ESI, switching to APCI, if compatible with your instrument and analyte stability, could be a viable strategy to reduce these effects.
Q5: What are the most common sources of ion suppression in biological matrices like plasma and urine?
Common sources of ion suppression in biological samples include salts, phospholipids, endogenous metabolites, and residual proteins that were not removed during sample preparation. In urine, high concentrations of urea (B33335) and salts can be particularly problematic.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation methods in mitigating matrix effects for cotinine analysis.
| Sample Preparation Method | Matrix | Analyte Recovery | Matrix Effect (Ion Suppression/Enhancement) | Reference |
| Automated Solid-Phase Extraction (SPE) | Human Plasma | >95% | <10% (slight enhancement) | |
| Solid-Phase Extraction (SPE) | Rat Plasma | 64.1% (for internal standard) | Not explicitly quantified, but improved over simpler methods | |
| Liquid-Liquid Extraction (LLE) | Human Urine | >96.44% | Not explicitly quantified, but method showed good accuracy | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 83.0% - 110.0% | Not explicitly quantified, but method deemed sensitive and accurate | |
| Protein Precipitation (PPT) | Rat Plasma | Not specified | Generally higher ion suppression compared to SPE and LLE |
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) of Cotinine from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of cotinine in human plasma.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a known concentration of cotinine-d3 internal standard.
-
Dilute the sample with 3 mL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6).
-
Vortex the sample thoroughly and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric strong cation exchange SPE cartridge (e.g., Strata-X-C) with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate (pH 6).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.
-
Wash the cartridge with 500 µL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute cotinine and the internal standard with 2 x 500 µL of 95:5 (v/v) methanol/ammonium hydroxide (B78521).
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Cotinine from Human Urine
This protocol is based on a validated HPLC-UV method and is applicable for sample clean-up prior to LC-MS/MS.
-
Sample Preparation:
-
To 500 µL of urine, add a known amount of internal standard.
-
Add 100 µL of 10 N potassium hydroxide to basify the sample.
-
-
Extraction:
-
Add 2 mL of a dichloromethane/n-butanol (9:1, v/v) solution.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Transfer 1 mL of the lower organic phase to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., water/methanol, 70:30, v/v).
-
Vortex to dissolve the residue and inject into the LC-MS/MS system.
-
Visualizations
Caption: A troubleshooting workflow for addressing low cotinine signal due to ion suppression.
References
Technical Support Center: (Rac)-Cotinine-d7 Stability in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Cotinine-d7 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalytical assays?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) used for the accurate quantification of cotinine (B1669453) in biological samples. The fundamental assumption in isotope dilution mass spectrometry is that the internal standard behaves identically to the analyte during sample preparation, extraction, and analysis. If the internal standard degrades, its concentration will change, leading to inaccurate calculations of the analyte concentration. Therefore, ensuring the stability of this compound throughout the entire analytical process is critical for reliable and reproducible results.
Q2: What are the common stability concerns for this compound in processed samples?
A2: The primary stability concerns for this compound in processed biological samples include:
-
Bench-top stability: Degradation of the internal standard in the processed sample at room temperature during sample handling and preparation.
-
Autosampler stability: Degradation while waiting for injection in the autosampler, which may be refrigerated or at room temperature.
-
Freeze-thaw stability: Degradation caused by repeated cycles of freezing and thawing of the processed samples.
-
Long-term stability of processed samples: Degradation during storage of the processed samples before analysis.
-
Isotopic exchange: The potential for deuterium (B1214612) atoms on the molecule to exchange with hydrogen atoms from the solvent or matrix, which can alter its mass-to-charge ratio and interfere with quantification.
Q3: Is the stability of this compound expected to be different from that of unlabeled cotinine?
A3: Generally, the chemical stability of a deuterated compound is very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the chemical properties that would lead to different degradation pathways under typical bioanalytical conditions. Therefore, stability data for unlabeled cotinine can often be a good indicator of the stability of this compound.[1] However, it is crucial to experimentally verify the stability of the deuterated internal standard as part of method validation.
Q4: Can the extraction solvent or final sample matrix affect the stability of this compound?
A4: Yes, the composition of the solvent and the final sample matrix can significantly impact the stability of this compound. Factors such as pH, the presence of certain ions, and the type of organic solvent can influence chemical reactions that may lead to degradation. For instance, storing deuterated compounds in strongly acidic or basic solutions should generally be avoided to minimize the risk of isotopic exchange.[2] It is essential to evaluate stability in the actual solvent and matrix composition used for the final sample extracts.
Troubleshooting Guides
This section addresses specific issues users might encounter related to the stability of this compound during their experiments.
Issue 1: Inconsistent or Drifting Internal Standard Response
-
Symptom: The peak area or height of the this compound internal standard is not consistent across an analytical run, showing a decreasing or increasing trend, or being highly variable between samples.[3]
-
Possible Causes & Solutions:
-
Degradation in the Autosampler: The processed samples may be degrading while sitting in the autosampler.
-
Troubleshooting: Perform an autosampler stability study by re-injecting a set of quality control (QC) samples after they have been stored in the autosampler for a duration equivalent to a typical analytical run.[4] If degradation is observed, consider lowering the autosampler temperature or reducing the batch size.
-
-
Inconsistent Sample Preparation: Variability in the sample processing steps can lead to inconsistent recovery of the internal standard.
-
Troubleshooting: Review the sample preparation workflow for consistency. Ensure complete and uniform evaporation and reconstitution steps.
-
-
Instrument Instability: The inconsistent response may be due to issues with the LC-MS/MS system.
-
Troubleshooting: Inject a series of neat solutions of this compound to check for instrument performance and stability. Clean the ion source and check for any blockages.
-
-
Issue 2: Poor Correlation Between Analyte and Internal Standard
-
Symptom: The response of the internal standard does not track with the response of the analyte, leading to poor precision and accuracy in the results.
-
Possible Causes & Solutions:
-
Differential Matrix Effects: The analyte and internal standard may be experiencing different degrees of ion suppression or enhancement from matrix components. This can be exacerbated if there is a slight chromatographic separation between the two.[5]
-
Troubleshooting: Optimize the chromatographic method to ensure complete co-elution of the analyte and internal standard.[5] Consider a more rigorous sample clean-up procedure to remove interfering matrix components.
-
-
Isotopic Exchange: The deuterium label on this compound may be exchanging with protons from the solvent, particularly under acidic or basic conditions.[2][6]
-
Troubleshooting: Evaluate the stability of the internal standard in the mobile phase and extraction solvents. If exchange is suspected, consider using a different deuterated standard with a more stable label position or a ¹³C- or ¹⁵N-labeled internal standard.
-
-
Issue 3: Unexpected Peaks at the Retention Time of the Analyte in Blank Samples
-
Symptom: A peak corresponding to the unlabeled cotinine is observed in blank matrix samples that have been spiked only with the this compound internal standard.
-
Possible Causes & Solutions:
-
Contamination of the Internal Standard: The this compound standard may contain a small amount of unlabeled cotinine.
-
Troubleshooting: Prepare a neat solution of the internal standard and analyze it to assess its purity. The response for the unlabeled analyte should be less than a predefined percentage of the Lower Limit of Quantification (LLOQ) response.
-
-
In-source Fragmentation or Isotopic Contribution: This is less common but can occur.
-
Troubleshooting: Consult with the instrument manufacturer's support to investigate potential in-source phenomena.
-
-
Quantitative Data on Stability
The following table summarizes available data on the stability of cotinine and related compounds in biological matrices under various conditions. While not all data is specific to this compound, it provides a strong indication of expected stability.
| Stability Test | Matrix / Sample Type | Conditions | Duration | Analyte(s) | Stability Outcome (% of Initial Concentration) | Reference |
| Bench-top Stability | Processed Bronchoalveolar Lavage Fluid | Room Temperature | 24 hours | Nicotine (B1678760) | 95.1% - 98.9% | [7] |
| Bench-top Stability | Human Oral Fluid | Room Temperature | 24 hours | Cotinine, Nicotine | Stable (within acceptance criteria) | [4] |
| Autosampler Stability | Processed Bronchoalveolar Lavage Fluid | 8 °C | 24 hours | Nicotine | 99.7% - 102.0% | [7] |
| Autosampler Stability | Human Oral Fluid | 15 °C | 72 hours | Cotinine, Nicotine | Stable (within acceptance criteria) | [4] |
| Freeze-Thaw Stability | Human Oral Fluid | 3 cycles (-20°C to Room Temperature) | 3 cycles | Cotinine, Nicotine | Stable (within acceptance criteria) | [4] |
| Short-Term Storage | Human Oral Fluid | 4 °C | 72 hours | Cotinine, Nicotine | Stable (within acceptance criteria) | [4] |
| Room Temperature Storage | Unfrozen Plasma | Room Temperature | 12 days | Cotinine, Nicotine | No significant change (r > 0.99 with frozen) | [8] |
| Various Storage | Saliva | Mail posting, 4°C for 30 & 90 days, -20°C for 30 & 90 days | Up to 90 days | Cotinine | Stable across all conditions | [9] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Processed Samples
This protocol outlines the general procedure for evaluating the stability of this compound under various conditions.
-
Preparation of QC Samples:
-
Prepare a set of low and high concentration quality control (QC) samples by spiking a known amount of unlabeled cotinine and this compound into a blank biological matrix (e.g., plasma, urine).
-
Process these QC samples using the established bioanalytical method.
-
-
Time Zero (T₀) Analysis:
-
Immediately after processing, analyze a subset of the low and high QC samples (n≥3 for each level) to establish the initial (T₀) concentration.
-
-
Stability Conditions:
-
Bench-top Stability: Store a set of processed QC samples at room temperature for a period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Autosampler Stability: Place a set of processed QC samples in the autosampler at its operating temperature (e.g., 4°C or 15°C) for a duration equivalent to a typical analytical run.
-
Freeze-Thaw Stability: Subject a set of processed QC samples to a specified number of freeze-thaw cycles (typically three). A cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
-
Analysis of Stability Samples:
-
After the specified duration for each stability condition, analyze the QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples at each level.
-
Compare the mean concentration of the stability samples to the mean concentration of the T₀ samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the T₀ concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
References
- 1. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal LC column for cotinine and (Rac)-Cotinine-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Liquid Chromatography (LC) column and troubleshooting common issues encountered during the analysis of cotinine (B1669453) and its deuterated internal standard, (Rac)-Cotinine-d7.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for cotinine analysis?
A1: The most frequently used columns for cotinine analysis are reversed-phase columns, particularly those with a C18 stationary phase. These columns provide a good balance of retention and selectivity for cotinine and its metabolites. Other successful stationary phases include phenyl-hexyl and biphenyl, which can offer alternative selectivity.[1][2][3] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a viable option.[4][5]
Q2: What are recommended starting conditions for mobile phase selection?
A2: A good starting point for reversed-phase chromatography is a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. Common buffers include ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations of 10-20 mM, which are compatible with mass spectrometry (MS). The pH of the aqueous phase is a critical parameter; for basic compounds like cotinine, using a low pH (e.g., 3-4 with formic acid) or a high pH (e.g., 9-10 with ammonium hydroxide) can significantly improve peak shape.
Q3: Should I use a chiral column for analyzing this compound?
A3: For routine quantification of total cotinine using this compound as an internal standard, a chiral column is not necessary. The racemic nature of the internal standard is acceptable as long as the chromatographic peak for cotinine and the internal standard are separated from other interferences and the response is consistent. Chiral separation is only required if the research objective is to differentiate and quantify the individual enantiomers of cotinine.
Q4: My cotinine peak is tailing. How can I improve the peak shape?
A4: Peak tailing for basic compounds like cotinine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., <3) ensures that the silanol groups are not ionized. Alternatively, a high pH (e.g., >8) will deprotonate the basic analyte, reducing ionic interactions.
-
Use a Modern, High-Purity Silica (B1680970) Column: Newer generation columns are often made with higher purity silica and are better end-capped, resulting in fewer free silanol groups.
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites.
-
Consider a Biphenyl or Phenyl-Hexyl Column: These phases can provide different selectivity and sometimes better peak shape for basic compounds.
Troubleshooting Guides
Problem: Poor Retention of Cotinine on a C18 Column
-
Symptom: The cotinine peak elutes very early, close to the solvent front.
-
Possible Causes & Solutions:
-
High Organic Content in Mobile Phase: Decrease the percentage of acetonitrile or methanol in your mobile phase.
-
Inappropriate Mobile Phase pH: Cotinine is a basic compound. At a neutral pH, it may be partially ionized and have reduced retention on a C18 column. Consider increasing the pH to suppress ionization or using an ion-pairing reagent.
-
Strong Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile), it can cause poor peak shape and early elution. If possible, dissolve the sample in the initial mobile phase.
-
Problem: Inconsistent Retention Times
-
Symptom: The retention time for cotinine and the internal standard shifts between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Instability: Buffers can be unstable over time. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.
-
Pump Performance: Inconsistent pump performance can lead to fluctuating mobile phase composition. Check for leaks and ensure the pump is properly primed and degassed.
-
Data Summary Tables
Table 1: Recommended LC Columns for Cotinine Analysis
| Column Type | Stationary Phase | Typical Dimensions | Key Advantages |
| Reversed-Phase | C18 | 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size | Widely available, good retention for moderately polar compounds. |
| Reversed-Phase | Phenyl-Hexyl | 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size | Alternative selectivity to C18, can improve peak shape for basic compounds. |
| Reversed-Phase | Biphenyl | 50-100 mm length, 2.1-3.0 mm ID, 1.7-2.7 µm particle size | Good retention and peak shape for basic analytes. |
| HILIC | Unbonded Silica or Amide | 50-150 mm length, 2.1-4.6 mm ID, 3-5 µm particle size | Enhanced retention for polar analytes like cotinine. |
Table 2: Example Mobile Phase Compositions for Cotinine Analysis by LC-MS/MS
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Reference |
| 10 mM Ammonium Formate in Water, pH 3.2 | Acetonitrile | Isocratic | |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient | |
| 10 mM Ammonium Acetate in Water:Methanol (95:5) | 10 mM Ammonium Acetate in Water:Methanol (10:90) | Gradient | |
| 30 mM Sodium Hydrogen Carbonate, pH 10.0 | Acetonitrile | Isocratic |
Experimental Protocols
Protocol 1: General Reversed-Phase LC-MS/MS Method for Cotinine Quantification
-
LC Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cotinine: Monitor the appropriate precursor > product ion transition (e.g., m/z 177.1 > 98.0).
-
This compound: Monitor the appropriate precursor > product ion transition.
-
-
Protocol 2: Chiral Separation of Nicotine (B1678760) Enantiomers (Adaptable for Cotinine Isomers)
-
LC Column: Polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivative).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol) with a basic additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Elution Mode: Isocratic.
Note: The exact mobile phase composition will need to be optimized for the specific chiral column and analytes.
Visualizations
Caption: Experimental workflow for LC method development.
Caption: Troubleshooting logic for peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 3. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with contamination issues in low-level cotinine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during low-level cotinine (B1669453) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is cotinine and why is it measured?
A1: Cotinine is the primary metabolite of nicotine (B1678760) and is the most widely used biomarker for nicotine exposure.[1][2][3] It is preferred for testing over nicotine because it has a longer half-life in the body (15-20 hours for cotinine versus 1-4 hours for nicotine), providing a more stable and reliable measure of exposure to tobacco products or environmental tobacco smoke (ETS).[1][4]
Q2: What are typical cotinine levels in different populations?
A2: Cotinine levels vary significantly between tobacco users, individuals exposed to secondhand smoke, and non-exposed individuals. These levels can also differ based on the sample matrix (e.g., urine, saliva, serum). Refer to the tables below for typical concentration ranges.
Q3: What are the primary sources of cotinine contamination in a laboratory setting?
A3: Contamination can originate from various sources, including:
-
Environmental Tobacco Smoke (ETS): Nicotine from cigarette smoke can adsorb onto surfaces, dust particles, and clothing, which can then be introduced into the laboratory environment.
-
Analysts who use tobacco products: Researchers who smoke or use other nicotine products can be a source of contamination through their breath, skin, and clothing.
-
Contaminated Glassware and Labware: Reusing glassware that has not been properly cleaned can introduce cotinine from previous high-concentration samples.
-
Sample Collection and Handling: Improper collection techniques, such as not using a clean catch method for urine, or contamination of collection devices can lead to inaccurate results.
-
Reagents and Solvents: Although less common, reagents and solvents can become contaminated if not handled and stored properly in a nicotine-free environment.
Q4: Can diet or medications affect cotinine test results?
A4: While certain vegetables like tomatoes and eggplants contain nicotine, the levels are generally too low to significantly impact cotinine test results unless consumed in very large quantities. Nicotine replacement therapies, such as patches or gum, will result in positive cotinine tests. It is crucial to document the use of any such products by study participants.
Troubleshooting Guides
Issue 1: High Cotinine Levels in Blank Samples
If you are observing detectable levels of cotinine in your blank samples (e.g., water, buffer, or matrix from a non-exposed individual), follow these steps to identify and eliminate the source of contamination.
Troubleshooting Workflow for High Blanks
References
- 1. redplanettesting.com [redplanettesting.com]
- 2. Nicotine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Validation & Comparative
Performance Showdown: Unpacking Cotinine Assay Methodologies for Precision and Reliability
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of tobacco exposure assessment and smoking cessation studies, the accurate quantification of cotinine (B1669453), the primary metabolite of nicotine, is paramount. The choice of analytical methodology can significantly impact the reliability and comparability of study results. This guide provides a comprehensive comparison of a widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard with alternative analytical approaches. Experimental data is presented to offer a clear performance benchmark for researchers, scientists, and drug development professionals.
The Gold Standard: LC-MS/MS with Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as cotinine-d3, in LC-MS/MS analysis is considered a gold-standard approach for the quantification of cotinine in biological matrices. This method offers high selectivity and sensitivity, minimizing the impact of matrix effects and ensuring accurate measurement.
Performance Characteristics
The following table summarizes the typical performance characteristics of an LC-MS/MS method for cotinine quantification using a deuterated internal standard.
| Parameter | Performance |
| Linearity (ng/mL) | 0.2 - 2,000[1] |
| Correlation Coefficient (r²) | >0.99[1] |
| Limit of Detection (LOD) (ng/mL) | 0.13 - 0.156[2][3] |
| Limit of Quantification (LOQ) (ng/mL) | 0.20 - 2.5[2] |
| Intra-assay Precision (%CV) | <12% |
| Inter-assay Precision (%CV) | <10% |
| Recovery (%) | 95 - 112 |
Experimental Protocol: LC-MS/MS with Cotinine-d3
This protocol outlines a typical solid-phase extraction (SPE) followed by LC-MS/MS analysis for the determination of cotinine in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., cotinine-d3 at 500 ng/mL).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a series of solutions to remove interfering substances (e.g., 2% formic acid, methanol).
-
Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cotinine: m/z 177.1 → 80.1
-
Cotinine-d3: m/z 180.2 → 80.2
-
-
Alternative Methodologies: A Comparative Overview
While LC-MS/MS with a deuterated internal standard is highly effective, other methods are also employed for cotinine analysis. This section compares this gold-standard approach with Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of cotinine. It often requires derivatization to improve the volatility and thermal stability of the analyte.
Performance Characteristics of a Typical GC-MS Method
| Parameter | Performance |
| Linearity (ng/mL) | 10 - 1,000 |
| Correlation Coefficient (r²) | ≥0.997 |
| Limit of Detection (LOD) (ng/mL) | 0.3 - 0.8 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
| Intra-day Precision (%RSD) | < 8.7% |
| Inter-day Precision (%RSD) | < 8.7% |
| Recovery (%) | 98.0 - 101.7 |
Experimental Protocol: GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a deuterated internal standard (e.g., cotinine-d3).
-
Alkalinize the sample with sodium hydroxide.
-
Extract the analytes with an organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: Capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that offers a cost-effective and rapid screening method for cotinine. However, it may be subject to cross-reactivity and generally exhibits lower sensitivity and specificity compared to mass spectrometry-based methods.
Performance Characteristics of a Typical ELISA Method
| Parameter | Performance |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 |
| Intra-assay Precision (%CV) | 5.1 - 13.9 |
| Inter-assay Precision (%CV) | 7.8 - 14.3 |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS based cotinine assays.
Caption: A typical workflow for cotinine analysis using LC-MS/MS.
Caption: A generalized workflow for cotinine analysis using GC-MS.
Conclusion
The choice of an analytical method for cotinine quantification should be guided by the specific requirements of the study, including the desired level of sensitivity, specificity, sample throughput, and available resources. LC-MS/MS with a deuterated internal standard, such as cotinine-d3, offers superior performance in terms of accuracy and precision, making it the method of choice for clinical and research applications demanding the highest quality data. While GC-MS provides a robust alternative, and ELISA can be suitable for high-throughput screening, a thorough understanding of the performance characteristics of each method is crucial for the generation of reliable and defensible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Automated Method for the Analysis of Cotinine and trans-3'-Hydroxycotinine in Serum by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Cotinine Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), serves as a critical biomarker for quantifying exposure to tobacco smoke. Its accurate measurement is paramount for clinical research, smoking cessation programs, and epidemiological studies. A variety of analytical methods are employed for cotinine quantification, each with distinct performance characteristics. This guide provides an objective comparison of common methods, supported by data from inter-laboratory comparison studies, to aid researchers in selecting the most appropriate technique for their needs.
Performance Comparison of Cotinine Measurement Methods
The selection of an analytical method for cotinine measurement is often a trade-off between sensitivity, specificity, throughput, and cost. Mass spectrometry-based methods are generally considered the gold standard for their high accuracy and specificity.[1][2] In contrast, immunoassays offer a cost-effective and high-throughput alternative, suitable for initial screening.[3] The following table summarizes the performance of commonly used methods based on data from proficiency testing and inter-laboratory comparison studies.
| Analytical Method | Principle | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Sensitivity | Specificity | Throughput |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | 0.010 - 0.50 | 0.05 - 1.1 | High[2][4] | High[2][4] | High[5] |
| GC-MS | Gas Chromatography-Mass Spectrometry | <0.1 - 2 | ~3.4 | High | High | Moderate |
| Immunoassay (EIA) | Enzyme Immunoassay | ~1.3 | Not always reported | High (e.g., 100%)[4] | Moderate (e.g., 81%)[4] | High |
| NicAlert™ Test Strip | Lateral Flow Immunoassay | Nominal cutoffs: 10, 200 | Not applicable (Semi-quantitative) | High (e.g., 99.5% at 200 ng/mL cutoff)[3] | Moderate (e.g., 92% at 200 ng/mL cutoff)[3] | Very High |
Note: Performance metrics can vary between laboratories and specific assay configurations. The values presented are indicative based on published studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the key analytical methods.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying cotinine in biological matrices like serum, urine, and saliva.[4][6][7]
-
Sample Preparation:
-
A small volume of the biological sample (e.g., 100 µL of serum) is used.[5]
-
An internal standard, such as a deuterated form of cotinine (e.g., cotinine-d3 or cotinine-d9), is added to the sample to correct for variations in extraction and instrument response.[8]
-
Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged.[1]
-
The supernatant is transferred for analysis. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration, often in a 96-well plate format for high throughput.[5]
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
Cotinine and the internal standard are separated from other sample components on a chromatographic column (e.g., a C18 column).[9]
-
A mobile phase, typically a mixture of solvents like water and methanol (B129727) with additives like formic acid, is used to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to generate charged molecules.[10]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for cotinine and its internal standard are monitored for highly selective and sensitive quantification.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust and reliable method for cotinine measurement.
-
Sample Preparation:
-
An internal standard (e.g., 5-methylcotinine) is added to the sample.[8]
-
Liquid-liquid extraction is typically performed to isolate cotinine from the biological matrix. This involves adding an organic solvent and adjusting the pH.
-
The organic layer containing cotinine is separated and evaporated to dryness.
-
The residue is often derivatized to improve its volatility and chromatographic properties before injection into the GC.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a gas chromatograph.
-
Cotinine is vaporized and separated from other compounds as it passes through a capillary column.
-
-
Mass Spectrometric Detection:
-
The separated compounds eluting from the GC column are introduced into a mass spectrometer.
-
Electron ionization (EI) is typically used to fragment the molecules.
-
The mass spectrometer detects and quantifies the characteristic fragments of cotinine and the internal standard.
-
3. Immunoassays (e.g., EIA, NicAlert™)
Immunoassays are based on the principle of antigen-antibody recognition and are often used for screening purposes.
-
Enzyme Immunoassay (EIA):
-
The biological sample is added to a microplate well coated with antibodies specific to cotinine.
-
Cotinine in the sample competes with a known amount of enzyme-labeled cotinine for binding to the antibodies.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is measured using a spectrophotometer and is inversely proportional to the concentration of cotinine in the sample.
-
-
NicAlert™ Test Strips (Lateral Flow Immunoassay):
-
These are semi-quantitative tests that provide a result based on a color change on a test strip.[3]
-
The strip contains monoclonal cotinine antibodies and colloidal gold nanoparticles.[3]
-
When the strip is exposed to a urine or saliva sample, cotinine in the sample competes with cotinine immobilized on the strip for antibody binding.
-
The result is interpreted by comparing the color intensity of different bands on the strip to a provided chart, giving a range of cotinine concentration.[3]
-
Workflow and Experimental Logic
The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationship between different cotinine measurement methods.
Caption: Workflow of an inter-laboratory comparison study for cotinine measurement.
Caption: Logical relationship and outcomes of different cotinine measurement methods.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. probiologists.com [probiologists.com]
- 5. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Quantification for Cotinine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760), is crucial for assessing tobacco exposure and its associated health risks. A critical aspect of any quantitative analytical method is the establishment of its linearity and limit of quantification (LOQ). This guide provides a comparative overview of different analytical techniques used for cotinine quantification, focusing on their performance in establishing these key validation parameters.
Comparison of Analytical Methods for Cotinine Quantification
The selection of an analytical method for cotinine quantification depends on various factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The following table summarizes the linearity and LOQ data for cotinine analysis using these methods, as reported in various studies.
| Analytical Method | Matrix | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Oral Fluid | 0.2 - 2,000[1] | 0.2[1] | >0.99[1] |
| Serum | 0.05 - 500[2] | 0.05[2] | Not Reported | |
| Plasma | 0.5 - 1,000[3] | 0.20[3] | Not Reported | |
| Urine | 0.2 - 500[4] | 0.2[4] | >0.995[4] | |
| Urine | 1 - 1,000 | 1 | Not Reported | |
| Blood | 0.01 - 1.0 (µg/mL) | 0.003 (µg/mL) | 0.992 - 0.995 | |
| GC-MS | Plasma | 1 - 1,000[5] | Not specified, LOD is 0.5 ng/mL[5] | ≥0.997[5][6] |
| Urine | 1 - 5,000[5] | Not specified, LOD is 0.3 ng/mL[5] | ≥0.997[5][6] | |
| Oral Fluid | 5 - 1,000[1] | 5[1] | Not Reported | |
| ELISA | Saliva | 0.8 - 200[7] | Not specified, Sensitivity is 0.15 ng/mL[7] | Not Reported |
| Serum/Urine | 5 - 100[8] | Not specified, Sensitivity is 1 ng/mL[8] | Not Reported |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative protocols for establishing linearity and LOQ for cotinine using LC-MS/MS, GC-MS, and ELISA.
LC-MS/MS Method
This method offers high sensitivity and specificity and is often considered the gold standard for cotinine quantification.
a. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a solid-phase extraction cartridge.[9]
-
Load the pre-treated urine sample onto the cartridge.[9]
-
Wash the cartridge to remove interfering substances.[9]
-
Elute the analyte (cotinine) using an appropriate solvent.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.[10]
b. Instrumentation and Analysis:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[2][11]
-
Chromatographic Conditions: A C18 or similar reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][9]
c. Establishing Linearity:
-
Prepare a series of calibration standards by spiking known concentrations of a certified cotinine reference standard into a blank matrix (e.g., drug-free urine).[9][12]
-
Analyze the calibration standards using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of cotinine to an internal standard versus the nominal concentration.[4]
-
Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[1][13]
d. Determining the Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[14]
-
Analyze a series of low-concentration standards.
-
The LOQ is often determined as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10.[12]
-
Alternatively, it can be defined as the lowest standard on the calibration curve where the response is within a specified percentage (e.g., ±20%) of the nominal value and the precision (%CV) is within an acceptable limit (e.g., ≤20%).[1]
GC-MS Method
GC-MS is another powerful technique for cotinine quantification, offering high resolution and specificity.
a. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Add an internal standard and an alkaline buffer to the sample (e.g., plasma or urine).[5]
-
Extract the analytes into an organic solvent (e.g., dichloromethane).[6]
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC-MS analysis.[10]
b. Instrumentation and Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of nicotine and its metabolites.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.[5]
c. Establishing Linearity and LOQ: The procedure is similar to that of the LC-MS/MS method, involving the analysis of a series of calibration standards prepared in a blank matrix and the subsequent construction of a calibration curve.[5] The acceptance criteria for linearity (r²) and the determination of the LOQ are also comparable.
ELISA Method
ELISA is a high-throughput, cost-effective method, though it may have lower specificity compared to chromatographic techniques due to potential cross-reactivity.
a. Assay Principle: This is typically a competitive immunoassay. Cotinine in the sample competes with a labeled cotinine conjugate for binding to a limited number of anti-cotinine antibody binding sites on a microtiter plate.[7] The amount of bound labeled conjugate is inversely proportional to the concentration of cotinine in the sample.
b. Assay Procedure:
-
Add standards, controls, and samples to the antibody-coated wells.
-
Add the enzyme-conjugated cotinine.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a plate reader.[15][16]
c. Establishing Linearity:
-
Prepare a series of standards with known cotinine concentrations.
-
Run the standards in the ELISA.
-
Construct a standard curve by plotting the absorbance values against the corresponding cotinine concentrations. The curve is typically non-linear and is often fitted using a four-parameter logistic function.
-
Linearity is assessed by analyzing samples spiked with known concentrations of cotinine and their serial dilutions. The recovery of the measured concentration compared to the expected concentration is calculated.[15][16]
d. Determining the Limit of Quantification (LOQ): The LOQ for an ELISA is often defined as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. Manufacturers often report the sensitivity or detection limit of the kit, which may be determined based on the standard deviation of the blank and the slope of the standard curve.[8]
Visualizing the Workflow and Key Relationships
To better understand the process of establishing linearity and LOQ, the following diagrams illustrate the typical experimental workflow and the logical relationships between key validation parameters.
Caption: Workflow for Establishing Linearity and LOQ.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijraset.com [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. salimetrics.com [salimetrics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 11. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Human Cot(Cotinine) ELISA Kit [elkbiotech.com]
- 16. elkbiotech.com [elkbiotech.com]
The Gold Standard for Cotinine Quantification: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated and non-deuterated internal standards for the quantification of cotinine (B1669453), a primary metabolite of nicotine (B1678760) and a key biomarker for tobacco smoke exposure. This analysis is supported by experimental data from various studies to inform the selection of the most appropriate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for cotinine quantification are deuterated internal standards, such as cotinine-d3, and non-deuterated (structural analogue) internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), like cotinine-d3, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization. This results in more effective compensation for matrix effects and other sources of analytical variability, ultimately leading to higher accuracy and precision.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, can also be used. While more readily available and often less expensive, they may not perfectly mimic the behavior of cotinine in the analytical system. This can lead to less accurate correction for variability and potentially compromise the reliability of the quantitative results.
The following tables summarize the performance of cotinine quantification using a deuterated internal standard (cotinine-d3) and a non-deuterated internal standard (diphenylamine) from published studies.
Data Presentation
Table 1: Accuracy and Precision of Cotinine Quantification using Cotinine-d3 as an Internal Standard
| Biological Matrix | Analytical Method | Concentration Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery or % Bias) | Reference |
| Human Plasma | LC-MS/MS | 0.5 - 1,000 | <5 | <10 | >95-100% | [2] |
| Human Urine | LC-MS/MS | 22 - 660 (µg/L) | <12 | <10 | 107-117% | [3] |
| Human Urine | LC-MS/MS | 0.1 (µg/L) | 2.1 | - | within 13% of theoretical | [4] |
| Human Pericardial Fluid & Whole Blood | LC-MS/MS | 0.9 - 176 | - | 4-6 | 86-92% | [5] |
| Human Plasma | LC-MS/MS | 0.5 - 28 (nicotine), 6 - 336 (cotinine) | <15 | <15 | 90.3 - 102.9% | |
| Human Serum | LC-MS/MS | 0.033 - 300 | <10 | <10 | ±15% |
Table 2: Accuracy and Precision of Cotinine Quantification using a Non-Deuterated Internal Standard (Diphenylamine)
| Biological Matrix | Analytical Method | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Plasma and Urine | GC-MS | 10 - 1,000 | <8.7 | <8.7 | - | |
| Plasma, Saliva, Urine | GC-MS | 1 - 5,000 | ≤ 4.64 | ≤ 4.81 | -3.86 to 4.80 (intraday), -4.93 to 4.90 (interday) |
Experimental Protocols
Method 1: Cotinine Quantification in Human Plasma using Cotinine-d3 by LC-MS/MS
This protocol is a summary of the methodology described by Al-Delaimy et al. (2013).
1. Sample Preparation (Automated Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add an internal standard solution of cotinine-d3.
-
Perform automated SPE for sample cleanup and concentration.
2. Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Cotinine: Precursor ion > Product ion
-
Cotinine-d3: Precursor ion > Product ion
-
Method 2: Cotinine Quantification in Plasma and Urine using Diphenylamine by GC-MS
This protocol is a summary of the methodology described by Jain (2017).
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add the internal standard diphenylamine.
-
Alkalinize the sample.
-
Extract the analytes with an organic solvent.
-
Evaporate the organic layer and reconstitute the residue.
2. Gas Chromatography (GC):
-
Column: A suitable capillary column for basic drug analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the analytes.
-
Injection Mode: Splitless.
3. Mass Spectrometry (MS):
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Cotinine: m/z 98
-
Diphenylamine: m/z 169
-
Mandatory Visualization
Caption: Experimental workflow for cotinine quantification.
Conclusion
The presented data clearly demonstrates that the use of a deuterated internal standard, such as cotinine-d3, consistently yields high accuracy and precision in the quantification of cotinine across various biological matrices and analytical methods. While non-deuterated internal standards can provide acceptable results, the inherent chemical and physical similarities of deuterated standards to the analyte make them the superior choice for minimizing analytical variability and ensuring the highest quality data. For researchers, scientists, and drug development professionals engaged in studies requiring robust and reliable cotinine quantification, the use of a deuterated internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to (Rac)-Cotinine-d3 Reference Materials for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available (Rac)-Cotinine-d3 reference materials, essential for the accurate quantification of cotinine (B1669453), a primary metabolite of nicotine (B1678760) and a key biomarker for tobacco exposure studies. This document offers a summary of product specifications, detailed experimental protocols for its use as an internal standard in LC-MS/MS applications, and visual diagrams to elucidate the analytical workflow.
Product Comparison
(Rac)-Cotinine-d7 is not a commonly cataloged reference material. The standard deuterated internal standard for cotinine analysis is (Rac)-Cotinine-d3. Below is a comparison of (Rac)-Cotinine-d3 reference materials from leading suppliers. The data presented is based on publicly available information and is intended for comparative purposes. For lot-specific data, please refer to the Certificate of Analysis (CoA) provided by the supplier.
| Specification | Supplier A: LGC Standards | Supplier B: Cayman Chemical | Supplier C: Cerilliant (a brand of MilliporeSigma) |
| Product Name | rac-Cotinine-d3 (1 mg/mL in Methanol) | (±)-Cotinine-d3 | (±)-Cotinine-d3 solution |
| Product Number | TRC-KIT0547-5X1ML[1][2] | 15805[3] | C-035-1ML[4][5] |
| CAS Number | 110952-70-0 | 110952-70-0 | 110952-70-0 |
| Format | Solution | Solid | Solution |
| Concentration | 1 mg/mL | Not Applicable (Solid) | 1.0 mg/mL |
| Solvent | Methanol (B129727) | Not Applicable (Solid) | Methanol |
| Chemical Purity | >95% (HPLC) | ≥98% | Certified Reference Material |
| Isotopic Purity | Not specified on product page | ≥99% deuterated forms (d1-d3) | Not specified on product page |
| Certified Value & Uncertainty | Provided on lot-specific CoA | Provided on lot-specific CoA | Provided on lot-specific CoA |
| Storage Condition | -20°C | -20°C | Ampuled, store as directed on CoA |
Note: The information in the table is compiled from the suppliers' websites. For precise and lot-specific quantitative data, always refer to the Certificate of Analysis provided with the product.
Experimental Protocol: Quantification of Cotinine in Human Urine by LC-MS/MS
This section details a typical experimental protocol for the quantification of cotinine in human urine using (Rac)-Cotinine-d3 as an internal standard. This method is for research purposes and should be fully validated in the end-user's laboratory.
Materials and Reagents
-
(Rac)-Cotinine-d3 internal standard solution
-
Cotinine analytical standard
-
Blank human urine
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Preparation of Standards and Internal Standard Working Solution
-
Cotinine Stock Solution (1 mg/mL): Prepare by dissolving cotinine analytical standard in methanol.
-
Cotinine Working Standards (0.1 ng/mL to 1000 ng/mL): Prepare a series of dilutions from the cotinine stock solution in a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the (Rac)-Cotinine-d3 reference material with a suitable solvent to achieve the target concentration.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of urine sample, add 50 µL of the 100 ng/mL (Rac)-Cotinine-d3 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate cotinine from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cotinine: m/z 177.1 > 80.1
-
(Rac)-Cotinine-d3: m/z 180.1 > 80.1
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of cotinine to (Rac)-Cotinine-d3 against the concentration of the cotinine calibration standards.
-
Determine the concentration of cotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key processes involved in the analysis of cotinine using a deuterated internal standard.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. rac-Cotinine-d3 (1 mg/mL in Methanol) | LGC Standards [lgcstandards.com]
- 3. (±)-Cotinine-d3 | CAS 110952-70-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. (±)-可替宁-D3标准液 CRM 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.cn]
- 5. (+\-)-Cotinine-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
A Comparative Guide to LC-MS/MS and GC-MS Methods for Cotinine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760) and a key biomarker for tobacco exposure assessment. This comparison is based on published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
The accurate measurement of cotinine in biological matrices such as plasma, serum, urine, and saliva is crucial for clinical and epidemiological studies. Both LC-MS/MS and GC-MS are powerful analytical techniques widely employed for this purpose, each offering distinct advantages and disadvantages in terms of sensitivity, selectivity, sample throughput, and workflow complexity. This guide explores these differences through a detailed examination of their respective methodologies and performance characteristics.
Experimental Workflows
The general analytical workflows for both LC-MS/MS and GC-MS in cotinine analysis involve sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage differ significantly between the two techniques.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS methods for cotinine determination as reported in various studies.
Table 1: Comparison of LC-MS/MS and GC-MS Method Performance for Cotinine Quantification
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.2 - 1000 ng/mL | 1 - 5000 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.25 ng/mL | 0.2 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.5 - 100 ng/mL |
| Accuracy (% Bias) | -6.96% to 7.26% | -4.76% to 2.33% |
| Precision (% RSD) | < 10% (Intra- and Inter-day) | < 8.7% (Intra- and Inter-day) |
| Recovery | 76 - 116% | 50 - 101.7% |
Note: The presented ranges are compiled from multiple sources and represent the variability in performance across different laboratories and methodologies.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for both LC-MS/MS and GC-MS analysis of cotinine.
LC-MS/MS Method Protocol
This protocol is a composite representation from several published methods.[1][2][3][4][5][6][7][8]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of serum, an internal standard (cotinine-d3) is added.
-
The sample is loaded onto a 96-well SPE plate.
-
The plate is washed with a series of conditioning solvents.
-
Cotinine and the internal standard are eluted with an appropriate solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters UPLC®-BEH Phenyl, 1.7 µm, 30 x 2.1 mm) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.[4]
-
Run Time: Chromatographic run times are generally short, often under 5 minutes.[1][2]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+) is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for cotinine and its internal standard. For cotinine, a common transition is m/z 177.2 → 98.1.[6]
-
GC-MS Method Protocol
This protocol is a synthesis of methodologies described in the literature.[9][10][11][12][13][14]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 250 µL of urine, 50 µL of an internal standard (deuterated cotinine) and 50 µL of 10% NH4OH solution are added.[11]
-
The sample is extracted with an organic solvent mixture (e.g., MTBE:dichloromethane:ethyl acetate).[11]
-
The mixture is vortexed and centrifuged to separate the layers.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent like methanol (B129727) for injection.[11]
-
-
Gas Chromatography:
-
Column: A capillary column such as an Rtx-5MS is often utilized.[13]
-
Carrier Gas: Helium is the most common carrier gas.[10]
-
Temperature Program: A temperature gradient is used to separate the analytes. For instance, starting at 50°C, holding for 1 minute, then ramping up to 300°C.[10]
-
Injection Mode: Splitless injection is frequently used for trace analysis.[10]
-
-
Mass Spectrometry:
Method Comparison
LC-MS/MS is generally considered the gold standard for cotinine quantification due to its high sensitivity and specificity.[15][16] The technique often requires less extensive sample preparation compared to GC-MS and can be readily automated for high-throughput analysis.[1][15] The use of ESI allows for the direct analysis of polar and thermally labile compounds without the need for derivatization.
GC-MS is a robust and reliable technique that has been used for cotinine analysis for many years.[9][12][13] It can provide excellent separation efficiency and is a cost-effective option for many laboratories. However, GC-MS methods may require derivatization for certain analytes to improve their volatility and thermal stability, adding a step to the sample preparation process. While sensitive, the limits of detection for GC-MS are generally higher than those achievable with modern LC-MS/MS systems.[10][11]
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the quantification of cotinine in biological samples. The choice between the two often depends on the specific requirements of the study. For high-throughput applications requiring the lowest possible detection limits, LC-MS/MS is often the preferred method. For laboratories where cost is a significant factor and ultra-high sensitivity is not the primary concern, GC-MS remains a viable and effective option. Cross-validation between these methods can be beneficial to ensure data consistency and accuracy, particularly in long-term or multi-site studies.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nyc.gov [nyc.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. probiologists.com [probiologists.com]
Performance Showdown: A Comparative Guide to SPE Cartridges for Cotinine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cotinine (B1669453), the primary metabolite of nicotine (B1678760), is crucial for assessing tobacco exposure. The key to reliable analysis lies in effective sample preparation, with Solid-Phase Extraction (SPE) being a cornerstone technique. This guide provides an objective comparison of the performance characteristics of different SPE cartridges for cotinine analysis, supported by experimental data to inform your method development.
The choice of SPE sorbent can significantly impact recovery, reproducibility, and sensitivity in cotinine analysis. The most commonly employed phases include reversed-phase (e.g., C18), and polymeric strong cation exchange (e.g., Strata-X-C, SOLA CX). This guide will delve into the performance of these options, presenting data in a clear, comparative format.
Performance Characteristics: A Head-to-Head Comparison
The efficacy of an SPE cartridge is determined by several key performance indicators. The following tables summarize the performance of different SPE cartridges for cotinine analysis based on published experimental data.
| SPE Cartridge Type | Matrix | Recovery (%) | Reproducibility (%RSD) | Limit of Quantitation (LOQ) | Reference |
| Polymeric Strong Cation Exchange | |||||
| SOLA™ CX | Urine | >79.3 | <9.0 | 1-10 ng/mL | [1] |
| Strata-X-C | Plasma | ~94 | - | - | [2] |
| Reversed-Phase | |||||
| C18 | Urine | 98 | - | 11.25 ng/mL | [3] |
| C18 | Serum | - | - | 0.20 ng/mL | [4][5] |
| Chemically Modified Silica | |||||
| Drug Test-1 | Urine | 82-98 (avg 88) | <7 (intra-day), <7 (inter-day) | 2 ng/mL |
Note: Dashes (-) indicate that the specific data point was not provided in the referenced literature. Performance characteristics can vary based on the specific experimental protocol, instrumentation, and matrix.
Experimental Protocols: A Closer Look at the Methodology
The following are examples of detailed experimental protocols for cotinine extraction using different SPE cartridges.
Protocol 1: Polymeric Strong Cation Exchange (SOLA™ CX) for Cotinine in Urine
-
Sample Pre-treatment: Dilute 180 µL of blank urine with 1000 µL of 5 mM ammonium (B1175870) formate (B1220265) (pH 2.5).
-
Conditioning: Condition the SOLA™ CX cartridge with 500 µL of methanol (B129727) followed by 500 µL of 5 mM ammonium formate (pH 2.5).
-
Loading: Apply the pre-treated sample to the cartridge.
-
Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).
-
Elution: Elute the analytes with a suitable solvent (details not specified in the abstract).
-
Analysis: The analysis was carried out using a Thermo Scientific™ Syncronis™ C18 column.
Protocol 2: Polymeric Strong Cation Exchange (Strata-X-C) for Nicotine and Metabolites in Urine
-
Sample Pre-treatment: Dilute the urine sample.
-
Conditioning: Condition the Strata-X-C cartridge with 2 mL of methanol, followed by 2 mL of ammonium acetate (B1210297) buffer.
-
Loading: Load 2.0 mL of the diluted urine sample.
-
Washing: Wash the cartridge with 2 mL of ammonium acetate buffer, followed by 2 mL of 30% methanol.
-
Drying: Dry the cartridge for 5 minutes.
-
Elution: Elute the analytes twice with 2 mL of 1.5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of an acetonitrile/20mM ammonium bicarbonate (10:90) solution.
-
Analysis: The analysis was performed using a Gemini® NX-C18 column.
Protocol 3: C18 SPE for Cotinine in Urine
-
Sample Pre-treatment: A 200 mL urine sample was used for preconcentration.
-
SPE: The sample was processed through a C18 SPE cartridge.
-
Analysis: The final analysis was performed by capillary electrophoresis-mass spectrometry (CE-MS). The recovery of cotinine from spiked urine was found to be 98%.
Visualizing the Workflow: A Generalized SPE Protocol
The following diagram illustrates a typical workflow for the solid-phase extraction of cotinine from biological samples.
Caption: Generalized workflow for cotinine analysis using Solid-Phase Extraction (SPE).
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. gilsoncn.com [gilsoncn.com]
- 3. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Ionization Sources for Cotinine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cotinine (B1669453), the primary metabolite of nicotine, is crucial in clinical and research settings for assessing tobacco smoke exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, with the choice of ionization source being a critical factor influencing method performance. This guide provides an objective comparison of three common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for cotinine analysis, supported by experimental data from published studies.
Performance Comparison of Ionization Sources
The selection of an appropriate ionization source is pivotal for achieving the desired sensitivity, specificity, and robustness in cotinine analysis. While ESI and APCI are the most commonly employed techniques for this application, APPI presents a viable alternative with distinct theoretical advantages.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionizable compounds. In the context of cotinine analysis, ESI typically provides excellent sensitivity, often achieving low limits of quantification (LOQ). However, its susceptibility to matrix effects, particularly ion suppression in complex biological matrices like urine and plasma, can be a significant drawback, potentially compromising accuracy and reproducibility.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile analytes than ESI. For cotinine, which possesses moderate polarity, APCI has demonstrated robust performance and is notably less prone to matrix effects compared to ESI. While some studies suggest that ESI may offer slightly higher sensitivity for pure standards, the enhanced resistance of APCI to matrix interference often results in comparable or even superior performance for real-world samples.
Atmospheric Pressure Photoionization (APPI) is a less common but powerful soft ionization technique that utilizes photons to ionize analytes. A key advantage of APPI is its ability to ionize a broad range of compounds, including those with low polarity that are not amenable to ESI or APCI. Furthermore, APPI is recognized for its reduced susceptibility to ion suppression. Although no direct comparative studies of APPI for cotinine analysis were found in the reviewed literature, its known characteristics suggest it could be a valuable tool, particularly for challenging matrices where E-SI and APCI suffer from significant matrix effects.
Quantitative Data Summary
The following table summarizes the quantitative performance data for cotinine analysis using ESI and APCI, as reported in various scientific studies. This allows for a direct comparison of key analytical parameters.
| Ionization Source | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Reference |
| ESI | Plasma | 0.13 | 0.20 | 0.5 - 1000 | <10% (inter-assay) | [1][2] |
| ESI | Plasma | - | 0.25 | 0.15 - 25 | 2.5% | [3] |
| ESI | Urine & Saliva | 0.50 | 1.1 | 1.1 - 1000 | - | |
| ESI | Human Serum | - | Nicotine: 0.26, Cotinine: 7.0 | Nicotine: 0.26-52.5, Cotinine: 7.0-1500 | - | |
| APCI | Plasma | - | 10.0 | 10.0 - 500.0 | <6.42% (between-run) | |
| APCI | Serum | 0.05 | - | - | - | [3] |
| APCI | Serum | 0.010 | - | 0 - 25 (low curve), 25 - 400 (high curve) | <10% | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative experimental protocols for cotinine analysis using ESI and APCI.
Method 1: Cotinine Analysis in Human Plasma by LC-ESI-MS/MS[1][2]
-
Sample Preparation: Automated solid-phase extraction (SPE).
-
Chromatography:
-
Column: Acquity UPLC BEH C8 (2.1 × 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate (B1210297) and 0.05% (v/v) formic acid in deionized water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient elution at a flow rate of 0.35 mL/min.[1]
-
-
Mass Spectrometry (ESI):
Method 2: Cotinine Analysis in Human Plasma by LC-APCI-MS/MS
-
Sample Preparation: Liquid-liquid extraction with methylene (B1212753) chloride.
-
Chromatography:
-
Column: Keystone BDS Hypersil C18.
-
Mobile Phase: Acetonitrile, methanol, and 10 mM ammonium acetate (53:32:15, v/v/v).
-
-
Mass Spectrometry (APCI):
-
Ionization Mode: Positive.
-
Linear range for cotinine: 10.0-500.0 ng/ml.
-
Visualizing the Workflow and Chemical Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the analytical workflow and the chemical transformations involved.
Caption: General workflow for cotinine analysis by LC-MS/MS.
Caption: Ionization of cotinine by different atmospheric pressure techniques.
References
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Cotinine-d7: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (Rac)-Cotinine-d7, a deuterated isotopologue of cotinine (B1669453). Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The available safety data for analogous compounds indicates that cotinine and its derivatives are classified as harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
This compound Waste Classification
This compound should be treated as a hazardous chemical waste.[3] Improper disposal, such as discarding it in standard laboratory trash or down the drain, can lead to environmental contamination and regulatory penalties. The specific waste codes may vary depending on local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the key hazard information for cotinine, which should be considered representative for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data is based on the SDS for (-)-Cotinine and rac-Cotinine-d3 and should be used as a guideline for this compound.[1][2]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for the disposal of solid and liquid chemical waste in a laboratory setting is well-established. The following workflow is based on standard best practices for hazardous waste management.[4]
Proper Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Procedures
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization :
-
Select a waste container that is in good condition, leak-proof, and compatible with the chemical nature of the waste.[3] The original container may be suitable if it is not compromised.[3]
-
Ensure the container has a secure, tight-fitting lid.[3]
-
Do not overfill the container; a maximum of 90% capacity is a standard guideline to prevent spills and allow for expansion.[4]
-
-
Labeling :
-
Storage :
-
Final Disposal :
-
Maintain accurate records of the generated waste, including the chemical identity, quantity, and accumulation date.[3]
-
Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
The waste will then be transported to an approved facility for proper treatment, which typically involves incineration for organic compounds.[6]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling (Rac)-Cotinine-d7
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (Rac)-Cotinine-d7, a deuterated analog of cotinine (B1669453). Adherence to these protocols is critical for personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound. All personnel must be trained in the correct use and limitations of their PPE.
| Protective Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2][3] | To prevent skin contact and absorption. Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[4] |
| Eye and Face Protection | Safety goggles or glasses with side shields[2] | To protect eyes from splashes or dust particles. A face shield may be necessary if there is a significant splash hazard. |
| Skin and Body Protection | Laboratory coat or disposable gown | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or in case of insufficient ventilation. | To avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled.
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials. Keep the container tightly closed.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, don the appropriate PPE as detailed in the table above.
-
To weigh the compound, use a tared, sealed container to minimize exposure.
-
When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed, labeled container for disposal.
-
For liquid spills, use an absorbent material to contain and clean up the area.
-
For large spills, evacuate the area and follow your institution's emergency spill response procedures.
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.
-
Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary materials: this compound, solvent, glassware, stir bar, and waste containers.
-
Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar in the appropriate glassware (e.g., beaker or flask).
-
Carefully transfer the weighed this compound into the glassware.
-
Slowly add the desired volume of solvent to the glassware.
-
Place the glassware on a stir plate and stir until the compound is completely dissolved.
-
-
Post-Procedure:
-
Cap and label the prepared solution.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Clean the work area and wash hands thoroughly.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
